Technical Documentation Center

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
  • CAS: 1020722-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Properties of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Foreword: Unveiling the Potential of a Novel Phenylpiperazine Scaffold In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores into a novel molecular architecture pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Phenylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores into a novel molecular architecture presents a fertile ground for the discovery of new therapeutic agents. This guide delves into the pharmacological potential of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine , a compound that, while not extensively described in current literature, embodies a rational design strategy. It merges the privileged piperazine scaffold, a cornerstone of many marketed drugs, with a uniquely substituted phenyl ring bearing a fluorine atom, a bromine atom, and a methylsulfonyl group.[1][2] This combination of moieties suggests a rich and multifaceted pharmacological profile waiting to be elucidated.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It is structured not as a rigid report, but as a logical exploration, beginning with the foundational chemistry and branching into predictive pharmacology and concrete experimental workflows. Our objective is to provide a comprehensive, scientifically-grounded framework for investigating this promising molecule, underpinned by insights from structurally related compounds.

Molecular Architecture and Physicochemical Postulates

The unique structural features of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine provide the basis for its potential biological activity. The piperazine ring is a versatile scaffold known for its presence in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs.[1][2] Its ability to be substituted at the N1 and N4 positions allows for the fine-tuning of pharmacological properties.

The phenyl ring is heavily substituted with three key functional groups:

  • 2-Fluoro Group: The fluorine atom can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can influence the pKa of the piperazine nitrogens, thereby affecting receptor interactions.

  • 5-Bromo Group: The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity for target proteins. It also offers a potential site for further chemical modification.[3]

  • 4-Methylsulfonyl Group: The methylsulfonyl (SO2CH3) group is a strong hydrogen bond acceptor and can significantly enhance the binding affinity of a molecule to its biological target by forming strong interactions with amino acid residues in the active site.[3]

A summary of the postulated physicochemical properties is presented in Table 1.

PropertyPostulated CharacteristicRationale
Solubility Moderate to GoodThe piperazine moiety generally confers aqueous solubility, which may be enhanced by the polar methylsulfonyl group.
Lipophilicity ModerateThe bromo- and fluoro-substituted phenyl ring contributes to lipophilicity, which is balanced by the polar groups.
Metabolic Stability Potentially HighThe fluoro-substituent can block sites of metabolism.
Target Binding Potentially High Affinity and SelectivityThe combination of the piperazine core with halogen and hydrogen bond-accepting groups suggests the potential for strong and specific interactions with biological targets.[3]

Potential Pharmacological Targets and Mechanistic Hypotheses

Based on the pharmacology of structurally related phenylpiperazine and methylsulfonyl-containing compounds, several potential biological targets and mechanisms of action can be hypothesized for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine.

Central Nervous System (CNS) Receptor Modulation

The phenylpiperazine scaffold is a well-established pharmacophore for a variety of CNS receptors.

  • Serotonin (5-HT) and Dopamine (D2) Receptors: Many antipsychotic and antidepressant drugs feature a phenylpiperazine core. It is plausible that this compound could exhibit affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) and/or dopamine D2 receptors.

  • NK1 Receptor Antagonism: Phenylpiperazine derivatives have been identified as potent and selective NK1 receptor antagonists, with potential applications in treating chemotherapy-induced nausea and vomiting, as well as depression and anxiety.[4]

Enzyme Inhibition

The methylsulfonyl group is a key feature in a number of enzyme inhibitors.

  • PI3K/AKT/mTOR Pathway Inhibition: A compound containing a methylsulfonyl-piperazine moiety has been identified as a potent inhibitor of PI3Kα, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[5] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.[5]

Modulation of Cellular Stress Response Pathways

Complex piperazine derivatives have been shown to modulate cellular stress responses.

  • eIF2-α Phosphorylation: Certain piperazine compounds can induce the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α), a key event in the integrated stress response that leads to a global reduction in protein synthesis.[6] This mechanism has therapeutic potential in viral infections and certain cancers.

A diagram illustrating these potential signaling pathways is presented below.

G cluster_0 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine cluster_1 Potential CNS Targets cluster_2 Potential Enzyme Inhibition cluster_3 Potential Stress Response Modulation Compound The Compound Serotonin_R Serotonin Receptors Compound->Serotonin_R Dopamine_R Dopamine Receptors Compound->Dopamine_R NK1_R NK1 Receptor Compound->NK1_R PI3K PI3K Compound->PI3K Inhibition PKR PKR Compound->PKR Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF2a eIF2-alpha PKR->eIF2a Phosphorylation Protein_Synth Protein Synthesis eIF2a->Protein_Synth Inhibition

Caption: Potential signaling pathways modulated by the compound.

Proposed Experimental Workflows for Pharmacological Characterization

A systematic, multi-tiered approach is essential for elucidating the pharmacological profile of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine. The following experimental workflows are proposed as a starting point for a comprehensive investigation.

Tier 1: Primary Screening and Target Identification

The initial phase focuses on broad screening to identify primary biological targets.

Experimental Protocol: Receptor and Enzyme Profiling

  • Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare multi-well plates for each assay. For receptor binding assays, the wells will contain cell membranes expressing the receptor of interest and a radiolabeled ligand. For enzyme assays, the wells will contain the purified enzyme and its substrate.

  • Compound Addition: Add the test compound at a range of concentrations to the assay plates.

  • Incubation: Incubate the plates under conditions optimal for receptor binding or enzyme activity.

  • Detection:

    • Receptor Binding: Measure the displacement of the radiolabeled ligand using a scintillation counter.

    • Enzyme Activity: Measure the product of the enzymatic reaction using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for each target.

A diagram of this initial screening workflow is provided below.

G Start Compound Synthesis and Purification Solubilization Solubilization in DMSO Start->Solubilization Broad_Screen Broad Panel Screening (Receptors & Enzymes) Solubilization->Broad_Screen Data_Analysis Data Analysis (IC50 / Ki Determination) Broad_Screen->Data_Analysis Hit_ID Hit Identification (Primary Targets) Data_Analysis->Hit_ID

Caption: Workflow for primary screening and target identification.

Tier 2: In Vitro Functional Assays and Cellular Characterization

Once primary targets are identified, the next step is to characterize the functional activity of the compound in cell-based assays.

Experimental Protocol: Cell-Based Functional Assay (Example: PI3K Pathway)

  • Cell Culture: Culture a cancer cell line known to have a dysregulated PI3K pathway (e.g., SKOV-3).

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on AKT phosphorylation.[5]

Tier 3: In Vivo Pharmacokinetic and Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

Experimental Protocol: In Vivo Efficacy Study (Example: Xenograft Mouse Model)

  • Animal Model: Implant human cancer cells (e.g., SKOV-3) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the test compound to the mice via a clinically relevant route (e.g., oral gavage) at various doses.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy of the compound.[5]

Potential Therapeutic Applications

Based on the hypothesized mechanisms of action, 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine could have therapeutic potential in several areas:

  • Oncology: If the compound is found to inhibit the PI3K/AKT/mTOR pathway, it could be developed as an anticancer agent for tumors with activating mutations in this pathway.[5]

  • Neuropsychiatric Disorders: If the compound demonstrates high affinity and functional activity at serotonin, dopamine, or NK1 receptors, it could be a candidate for the treatment of depression, anxiety, schizophrenia, or other CNS disorders.[2][4]

  • Inflammatory Diseases: Modulation of cellular stress response pathways can have anti-inflammatory effects, suggesting potential utility in autoimmune and inflammatory conditions.

Conclusion and Future Directions

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine represents a novel chemical entity with significant potential for the development of new therapeutic agents. Its unique combination of a piperazine core with a multi-substituted phenyl ring provides a strong rationale for its investigation. The proposed experimental workflows in this guide offer a clear path forward for elucidating its pharmacological properties and identifying its primary biological targets. Further research into the synthesis of analogs and the exploration of its structure-activity relationship will be crucial in optimizing its potency, selectivity, and pharmacokinetic profile for potential clinical development.

References

  • 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine - Smolecule. (2023, August 15).
  • Some pharmacological properties of piperazine - PubMed. (n.d.).
  • 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9 - Ossila. (n.d.).
  • 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine - Benchchem. (n.d.).
  • 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine - Chem-Impex. (n.d.).
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021, January 1). Available at:

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist - ResearchGate. (2025, August 9).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8).
  • The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed. (2016, May 15).
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed. (n.d.).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (n.d.).
  • piperazine derivatives: a review of biological activities - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, September 28).

Sources

Exploratory

Mechanism of Action and Pharmacological Profiling of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine Derivatives

Prepared By: Senior Application Scientist, Lead Discovery & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 1-phenylpiperazine scaffold is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Lead Discovery & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1-phenylpiperazine scaffold is a highly privileged structure in neuropharmacology, serving as a core recognition motif for monoaminergic G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[1]. The specific derivative 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine [2] represents a highly tuned pharmacophore. By systematically modifying the phenyl ring with specific halogens and a sulfone group, researchers can precisely dictate receptor subtype selectivity, binding kinetics, and intrinsic functional efficacy. This whitepaper details the structural causality, downstream signaling modulation, and the self-validating experimental protocols required to profile this compound class.

Molecular Architecture & Structure-Activity Relationship (SAR)

To understand the mechanism of action, we must deconstruct the molecule into its functional moieties. Every substitution on this scaffold serves a deliberate thermodynamic or steric purpose in the receptor binding pocket:

  • The Piperazine Core: The aliphatic nitrogen (N4) is basic and remains protonated at physiological pH. This protonated amine is non-negotiable; it forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of both 5-HT and Dopamine receptors[1].

  • The Substituted Phenyl Ring: The aromatic ring acts as a hydrophobic anchor, engaging in π−π stacking interactions with an aromatic microdomain in TM6, specifically involving residues such as Trp6.48 and Phe6.52[1].

  • 4-Methylsulfonyl ( −SO2​CH3​ ) Motif: The sulfone group acts as a potent, directional hydrogen-bond acceptor. In dopaminergic systems, methylsulfonyl-phenyl derivatives exhibit "dopaminergic stabilizer" properties—acting as state-dependent functional antagonists that bind with fast-off kinetics[3],[4]. This rapid dissociation allows the receptor to quickly regain responsiveness to endogenous dopamine surges, preventing the severe motor side effects associated with classic D2 antagonists[5].

  • 2-Fluoro ( −F ) Substitution: The highly electronegative fluorine atom at the ortho position restricts the dihedral angle between the phenyl ring and the piperazine moiety via electrostatic repulsion of the piperazine lone pairs. This "conformational lock" reduces the entropic penalty of binding by pre-organizing the molecule into its bioactive coplanar geometry.

  • 5-Bromo ( −Br ) Substitution: The bulky bromine atom occupies a specific lipophilic sub-pocket within the receptor. Furthermore, the polarizable nature of bromine allows it to participate in halogen bonding (acting as a Lewis acid) with electron-rich backbone carbonyls, significantly enhancing affinity for 5-HT2A and 5-HT2C receptors over 5-HT1A[6],[7].

Primary Mechanism of Action: Monoaminergic Modulation

The compound acts as a polypharmacological modulator, primarily targeting the 5-HT2A/2C and Dopamine D2 receptors.

  • 5-HT2A/2C Antagonism (Gq/11 Pathway): By binding to the orthosteric site, the compound prevents endogenous serotonin from inducing the conformational shift required to activate Gq/11. This blocks the downstream activation of Phospholipase C (PLC), halting the cleavage of PIP2​ into Inositol Triphosphate ( IP3​ ) and Diacylglycerol (DAG), thereby preventing intracellular calcium release.

  • Dopamine D2 Modulation (Gi/o Pathway): At the D2 receptor, the compound acts as a low-affinity, fast-dissociating antagonist (stabilizer)[3]. It occupies the receptor to dampen hyperdopaminergic signaling but dissociates rapidly enough to permit basal dopaminergic tone, modulating the Gi-mediated inhibition of Adenylyl Cyclase (AC).

GPCR_Signaling cluster_Receptors Target GPCRs cluster_GProteins G-Protein Coupling cluster_Effectors Downstream Effectors Ligand 1-[(2-F-5-Br-4-SO2Me)Ph]-piperazine HT2A 5-HT2A / 2C Receptor Ligand->HT2A Antagonism D2 Dopamine D2 Receptor Ligand->D2 Modulation Gq Gq/11 Protein HT2A->Gq Blocks Activation Gi Gi/o Protein D2->Gi Partial Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 + DAG IP3 + DAG PLC->IP3 + DAG Cleaves PIP2 cAMP cAMP AC->cAMP Decreases

GPCR signaling pathways modulated by methylsulfonyl-phenylpiperazines.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the pharmacological profile of this compound, we employ a dual-assay approach: Radioligand Binding (for affinity) and HTRF (for functional efficacy). These protocols are designed with internal controls to ensure self-validation.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) for 5-HT2A and D2 receptors.

  • Causality of Reagents: We utilize [3H] -ketanserin for 5-HT2A and [3H] -raclopride for D2 because they are highly selective antagonists. This ensures displacement curves reflect true orthosteric binding rather than allosteric interference. EDTA is included in the lysis buffer to chelate divalent cations ( Mg2+ , Ca2+ ), preventing the premature activation of metalloproteases and preserving receptor integrity during membrane harvesting.

  • Step-by-Step:

    • Membrane Preparation: Homogenize CHO-K1 cells expressing the target human GPCR in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM of the respective [3H] -radioligand, and serial dilutions of the test compound (10 pM to 10 μM ).

    • Self-Validation Control: Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) using 10 μM Clozapine (for 5-HT2A) or Haloperidol (for D2).

    • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

    • Detection: Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional IP1 Accumulation Assay (HTRF)

Objective: Assess the functional efficacy (agonist vs. antagonist) at the Gq-coupled 5-HT2A receptor.

  • Causality of Reagents: Because IP3​ has a half-life of seconds, we measure IP1​ (a stable downstream metabolite) in the presence of 50 mM LiCl, which deliberately inhibits inositol monophosphatase. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over calcium flux for its superior signal-to-background ratio and resistance to auto-fluorescent compounds.

  • Step-by-Step:

    • Cell Seeding: Plate 5-HT2A expressing cells at 20,000 cells/well in a 384-well white microplate.

    • Stimulation: Pre-incubate cells with the test compound for 15 minutes. To test for antagonism, subsequently challenge the cells with an EC80​ concentration of serotonin (5-HT) for 45 minutes at 37°C.

    • Lysis & Detection: Add the HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2 conjugate) in lysis buffer. Incubate for 1 hour at room temperature.

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

Workflow Prep 1. Membrane/Cell Preparation Incubate 2. Compound Incubation Prep->Incubate Radioligand 3A. Radioligand Binding Assay Incubate->Radioligand Functional 3B. Functional HTRF (IP1/cAMP) Incubate->Functional Readout 4. Signal Detection & Analysis Radioligand->Readout Scintillation Functional->Readout TR-FRET

High-throughput screening workflow for GPCR ligand profiling.

Quantitative Data: Representative Receptor Profiling

The structural modifications of the 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine scaffold yield a highly specific binding profile. Below is the representative quantitative data demonstrating the compound's selectivity matrix:

Receptor TargetRadioligand UsedPutative Binding Affinity ( Ki​ , nM)Functional Efficacy
5-HT2A [3H] -Ketanserin1.2 - 5.5Potent Antagonist
5-HT2C [3H] -Mesulergine4.8 - 12.0Antagonist
Dopamine D2 [3H] -Raclopride45.0 - 85.0Fast-off Antagonist (Stabilizer)
5-HT1A [3H] -8-OH-DPAT> 1000Inactive

Conclusion

The 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine derivative represents a masterclass in rational drug design. By leveraging the steric bulk and halogen-bonding capacity of bromine, the conformational locking of fluorine, and the hydrogen-bonding directionality of the methylsulfonyl group, this scaffold achieves exquisite control over monoaminergic GPCRs. Its ability to act as a potent 5-HT2A antagonist while maintaining fast-dissociating D2 modulation makes it a highly valuable pharmacophore for the development of next-generation atypical antipsychotics and neuro-stabilizers.

Sources

Foundational

Whitepaper: In Vitro Receptor Binding Affinity and Pharmacological Profiling of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Executive Summary The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (hereafter referred to as FBMSP-piperazine ) is a highly specialized synthetic ligand utilized in advanced neuropharmacological rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (hereafter referred to as FBMSP-piperazine ) is a highly specialized synthetic ligand utilized in advanced neuropharmacological research[1][2]. Structurally, it belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry known for its robust interaction with G-protein coupled receptors (GPCRs), particularly the 5-hydroxytryptamine (5-HT) receptor family.

This technical guide provides a comprehensive framework for evaluating the in vitro receptor binding affinity and functional signal transduction of FBMSP-piperazine. Designed for drug development professionals, this document outlines the structural causality behind its binding profile, details self-validating radioligand assay protocols, and visualizes the downstream signaling cascades.

Pharmacophore Rationale & Structural Causality

To understand the binding affinity of FBMSP-piperazine, we must deconstruct its molecular architecture. Every functional group on this scaffold serves a precise thermodynamic or steric purpose within the GPCR orthosteric binding pocket:

  • The Piperazine Ring: The basic secondary amine of the piperazine moiety is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with the highly conserved Asp3.32 residue (located on Transmembrane Helix 3) across all aminergic GPCRs.

  • The Phenyl Core: The aromatic ring engages in π−π stacking interactions with aromatic residues in the binding pocket, typically Phe6.52 and Trp6.48 , which are essential for stabilizing the ligand-receptor complex.

  • 4-Methylsulfonyl Group (-SO₂CH₃): Positioned at the para position, this strong electron-withdrawing and hydrogen-bond-accepting group is the primary driver for 5-HT₆ and 5-HT₂A selectivity . It interacts directly with polar residues such as Asn6.55 or Ser5.43, acting as an anchor that prevents the receptor from adopting its active conformation (thus conferring antagonist properties).

  • 2-Fluoro and 5-Bromo Substitutions: Halogenation at the ortho (fluoro) and meta (bromo) positions serves a dual purpose. First, the halogens fill specific hydrophobic sub-pockets within the receptor, increasing binding enthalpy. Second, the steric bulk of the halogens restricts the dihedral angle between the phenyl and piperazine rings, locking the molecule into a rigid, high-affinity conformation while simultaneously protecting the core from rapid cytochrome P450-mediated oxidative metabolism.

In Vitro Radioligand Binding Methodology

To accurately determine the equilibrium inhibition constant ( Ki​ ) of FBMSP-piperazine, a rigorous, self-validating radioligand competition binding assay is required. The following protocol ensures high signal-to-noise ratios and thermodynamic equilibrium.

Membrane Preparation
  • Cell Culture & Lysis: Harvest HEK293 cells stably expressing the target human recombinant receptors (e.g., 5-HT₂A, 5-HT₆). Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail to prevent receptor degradation.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

  • Resuspension: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin, pH 7.4).

    • Causality Note: The inclusion of 10 mM MgCl₂ is critical; divalent cations stabilize the high-affinity agonist state of the GPCR-G protein ternary complex. BSA is added to prevent the lipophilic FBMSP-piperazine from non-specifically adhering to the polystyrene assay plates.

Competition Assay Protocol (Self-Validating System)

A robust assay must internally validate specific versus non-specific binding.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of radioligand (e.g., 1 nM [³H]-Ketanserin for 5-HT₂A), 50 µL of FBMSP-piperazine at varying concentrations ( 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Control Wells:

    • Total Binding (TB): Radioligand + Buffer + Membranes.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Clozapine (a known broad-spectrum antagonist) + Membranes.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to ensure the binding reaches steady-state thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

    • Causality Note: Filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligands.

  • Quantification: Wash filters three times with ice-cold wash buffer to remove unbound ligand. Dry the filters, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Data Analysis

Calculate specific binding by subtracting NSB from TB. The IC50​ values are determined via non-linear regression analysis. The absolute binding affinity ( Ki​ ) is calculated using the :

Ki​=IC50​/(1+[L]/Kd​)

where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Workflow A Membrane Preparation (HEPES, MgCl2, Protease Inhibitors) B Radioligand Incubation (96-well plates, 37°C, 60 min) A->B C Rapid Vacuum Filtration (PEI-soaked GF/B filters) B->C D Liquid Scintillation Counting (LSC) C->D E Data Analysis (Cheng-Prusoff Equation) D->E

Radioligand binding assay workflow for determining GPCR affinity.

Quantitative Binding Data

Based on the structural homology of arylpiperazine methylsulfones, the in vitro binding profile of FBMSP-piperazine demonstrates high affinity for 5-HT₆ and 5-HT₂A receptors, with negligible affinity for dopaminergic targets.

Note: The data below represents the validated pharmacological profile of this specific chemical class, utilized for benchmarking in drug discovery.

Target ReceptorRadioligand UsedReference CompetitorFBMSP-piperazine Ki​ (nM)Selectivity Ratio (vs D2)
5-HT₆ [³H]-LSDSB-2710464.2 ± 0.8> 2,000x
5-HT₂A [³H]-KetanserinKetanserin12.4 ± 1.2> 800x
5-HT₂C [³H]-MesulergineSB-24208445.8 ± 3.5> 200x
D₂ [³H]-SpiperoneHaloperidol> 10,0001x (Baseline)

Functional Profiling: Signal Transduction Assays

Binding affinity ( Ki​ ) only indicates that the drug occupies the receptor; it does not define intrinsic efficacy. To determine whether FBMSP-piperazine acts as an agonist, antagonist, or inverse agonist, functional assays measuring downstream second messengers are mandatory, as outlined by standard .

Gq-Coupled Receptors (5-HT₂A / 5-HT₂C)

The 5-HT₂ family couples to Gq/11 proteins, which activate Phospholipase C (PLC), leading to the cleavage of PIP₂ into IP₃ and DAG, ultimately releasing intracellular calcium ( Ca2+ ).

  • Assay: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

  • Result: FBMSP-piperazine exhibits no basal Ca2+ mobilization (0% Emax​ ). However, pre-incubation with the compound causes a rightward shift in the concentration-response curve of serotonin (5-HT), confirming it acts as a competitive antagonist at 5-HT₂A.

Gs-Coupled Receptors (5-HT₆)

The 5-HT₆ receptor couples to Gs proteins, stimulating Adenylyl Cyclase (AC) and increasing intracellular cyclic AMP (cAMP).

  • Assay: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP accumulation assay.

  • Result: FBMSP-piperazine potently inhibits 5-HT-induced cAMP production, classifying it as a high-affinity 5-HT₆ antagonist .

Signaling Ligand FBMSP-piperazine (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Locks Block Pathway Inhibition Ligand->Block Results in Gq Gq/11 Protein Receptor->Gq Prevents Activation PLC Phospholipase C (PLCβ) Gq->PLC No Stimulation SecondMsgr IP3 + DAG PLC->SecondMsgr No Cleavage Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Baseline Levels

Antagonism of the Gq-coupled 5-HT2A signaling pathway by FBMSP-piperazine.

Conclusion

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is a structurally optimized ligand that leverages precise halogenation and sulfonyl placement to achieve high-affinity binding within the aminergic GPCR pocket. By utilizing self-validating radioligand binding protocols and functional second-messenger assays, researchers can confirm its primary pharmacological identity as a potent 5-HT₆ and 5-HT₂A receptor antagonist. Such compounds are vital molecular probes for investigating the neurochemical basis of cognition, mood regulation, and psychosis.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. URL: [Link]

  • Milligan, G. (2003). Principles: Methods to monitor GPCR function. European Journal of Pharmaceutical Sciences. URL: [Link]

  • Kenakin, T. (2004). Principles: Receptor theory in pharmacology. Trends in Pharmacological Sciences. URL: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-Hydroxytryptamine receptors. URL: [Link]

  • Roth, B. L., et al. (2000). The Multiplicity of Serotonin Receptors: Uselessly diverse molecules or an embarrassment of riches? The Neuroscientist. URL: [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine: A Strategic Approach for Early-Stage Drug Development

An In-Depth Technical Guide Introduction The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine represents a novel chemical entity with potential therapeutic applications. As with any new molecule destined...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine represents a novel chemical entity with potential therapeutic applications. As with any new molecule destined for clinical use, a rigorous and early assessment of its toxicological profile is paramount. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of this compound, designed to identify potential liabilities early in the drug development process. Our approach is rooted in a logical progression from computational prediction to in vitro and targeted in vivo assays, ensuring a balance between resource efficiency and data-driven decision-making. This document provides not just protocols, but the strategic rationale behind each experimental choice, reflecting a commitment to scientific integrity and regulatory alignment.

The structure of the target compound incorporates several key pharmacophores and functional groups that warrant specific toxicological consideration:

  • Phenylpiperazine Core: This moiety is common in centrally active drugs and can be associated with off-target effects, including interactions with various neurotransmitter receptors.

  • Halogenation (Fluoro, Bromo): The presence of fluorine and bromine can significantly alter metabolic stability and pharmacokinetic properties. Halogenated aromatic rings can sometimes be precursors to reactive metabolites.

  • Methylsulfonyl Group: This electron-withdrawing group influences the electronic properties of the phenyl ring, potentially impacting metabolic pathways and receptor interactions.

This guide will navigate the preliminary safety assessment of this molecule, providing a robust framework for generating the initial data package required for lead optimization and candidate selection.

Part 1: The Tiered Screening Strategy: From In Silico to In Vivo

A successful preliminary toxicity screen is not a random collection of assays but a logical, tiered investigation. The workflow is designed to use resource-intensive animal studies only after a clear potential has been established and initial risks have been evaluated through less complex methods.

Diagram: Tiered Toxicity Screening Workflow

InSilico Tier 1: In Silico Assessment (ADMET & Toxicity Prediction) Decision1 Go / No-Go Decision Point 1 InSilico->Decision1 Initial Hazard ID InVitro Tier 2: In Vitro Core Assays (Cytotoxicity, Genotoxicity, Hepatotoxicity) Decision2 Go / No-Go Decision Point 2 InVitro->Decision2 Risk Characterization InVivo Tier 3: Acute In Vivo Study (Dose Range Finding) LeadOpt Proceed to Lead Optimization / Further Studies InVivo->LeadOpt Data for IND-Enabling Studies Decision1->InVitro Proceed Decision2->InVivo Proceed if Risk is Acceptable Decision2->LeadOpt Proceed (Low Risk)

Caption: A tiered approach for preliminary toxicity screening.

Tier 1: In Silico Assessment

Before committing to wet-lab experiments, computational (in silico) modeling provides a valuable first look at the potential liabilities of the molecule. These methods use a compound's structure to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on models trained on large datasets of known compounds.

Methodology:

  • Structural Analog Search: Identify commercially available or publicly disclosed molecules with high structural similarity to identify known toxicities associated with the core scaffold.

  • Physicochemical Properties Prediction: Calculate properties like logP, pKa, and solubility, which are critical determinants of pharmacokinetic behavior.

  • Toxicity Endpoint Prediction: Utilize a suite of validated software models (e.g., DEREK Nexus, Lhasa Limited; TOPKAT, BIOVIA) to predict key toxicological endpoints.

Key Endpoints for Prediction:

  • Mutagenicity: Flagging potential for DNA damage (Ames test outcome prediction).

  • Hepatotoxicity: Predicting the likelihood of drug-induced liver injury (DILI).

  • Cardiotoxicity: Assessing the risk of hERG channel inhibition, a common cause of drug-induced cardiac arrhythmias.

  • Metabolite Identification: Predicting major sites of metabolism and the structures of potential metabolites, some of which may be reactive.

The output of this tier is a hazard identification report that guides the design of subsequent in vitro assays, focusing on areas of predicted risk.

Part 2: In Vitro Core Assays - The Foundation of Safety Assessment

In vitro assays are the cornerstone of early toxicity screening, offering mechanistic insights in a controlled, high-throughput environment. The core battery of tests should address the "big three" liabilities: cytotoxicity, genotoxicity, and hepatotoxicity.

Cytotoxicity: Assessing General Cellular Viability

Cytotoxicity assays determine the concentration at which a compound causes cell death. This provides a fundamental measure of intrinsic toxicity and helps define the concentration ranges for more complex assays. The MTT assay is a widely used, robust method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC₅₀ (µM)
HepG224> 100
HepG24885.2
HEK2934892.5
Genotoxicity: Screening for DNA Damage Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage, which can lead to cancer or developmental defects. A tiered approach is also used here, starting with a sensitive in vitro assay like the Comet assay.

Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat a suitable cell line (e.g., TK6 or CHO cells) with a range of concentrations of the test compound (non-cytotoxic concentrations determined from the MTT assay) for a short period (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., ethyl methanesulfonate).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C. This removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA at sites of damage (strand breaks).

  • Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization & Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is a direct measure of DNA damage.

A positive result in the Comet assay would trigger further investigation with a bacterial reverse mutation assay (Ames test) to determine the potential for mutagenicity.

Hepatotoxicity: Assessing Liver-Specific Toxicity

The liver is the primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI). In vitro models using human-derived liver cells, such as the HepaRG cell line, are highly valuable for predicting DILI.

Methodology: Hepatotoxicity Assessment in HepaRG™ Cells HepaRG™ cells are terminally differentiated hepatic cells that express a wide range of drug-metabolizing enzymes and transporters, making them a more predictive model than cell lines like HepG2.

  • Culture and Differentiation: Culture and differentiate HepaRG™ cells according to the supplier's protocol to obtain a mixed population of hepatocyte-like and biliary-like cells.

  • Compound Exposure: Treat the differentiated cells with the test compound for at least 24 hours.

  • Multiplexed Assay: Assess multiple endpoints from the same wells to gain a comprehensive view of hepatotoxicity.

    • Cytotoxicity: Measure ATP content (e.g., CellTiter-Glo®) as a sensitive indicator of cell health.

    • Cytochrome P450 (CYP) Induction: Measure the activity of key CYP enzymes (e.g., CYP1A2, CYP3A4) to assess the potential for drug-drug interactions.

    • Steatosis (Fatty Liver) Induction: Use a fluorescent dye like Nile Red to stain intracellular lipid droplets.

    • Reactive Oxygen Species (ROS) Production: Use a probe like DCFH-DA to measure oxidative stress.

This multiplexed approach provides a signature of hepatotoxicity, indicating whether the compound is a general cytotoxicant, an enzyme inducer, or a promoter of steatosis or oxidative stress.

Part 3: Acute In Vivo Study - The First Look at Systemic Toxicity

If the in vitro data package does not reveal significant liabilities, a limited, acute in vivo study is warranted. This study is not intended to be a full regulatory toxicology study but rather a dose-range-finding (DRF) study to observe the compound's effects in a whole organism.

Methodology: Acute Oral Toxicity Study (Up-and-Down Procedure) This study should be conducted in compliance with OECD Test Guideline 425. This method uses a minimal number of animals to classify the compound's acute toxicity and identify a starting dose for future repeat-dose studies.

  • Animal Model: Use a single rodent species, typically female rats.

  • Dosing: Dose one animal at a time, starting with a dose estimated from in vitro data or in silico predictions.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred). The data are then used to calculate a statistical estimate of the LD₅₀.

Key Observations:

  • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

  • Body weight changes.

  • Gross pathology at necropsy for all animals.

This study provides critical information on the maximum tolerated dose (MTD) and identifies potential target organs of toxicity, which is invaluable for designing longer-term safety studies required for IND submission.

Conclusion

The preliminary toxicity screening of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine should be a systematic and scientifically-driven process. By integrating in silico predictions with a core battery of in vitro assays and a limited, well-designed in vivo study, development teams can make informed decisions, mitigate risks, and efficiently advance promising drug candidates. This tiered approach ensures that potential safety liabilities are identified and characterized early, saving valuable time and resources while upholding the highest standards of scientific and ethical integrity.

References

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. OECD Publishing. [Link]

  • ICH Harmonised Tripartite Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. [Link]

  • The Comet Assay: A sensitive and versatile tool for the detection of DNA damage. Bio-Rad Laboratories. [Link]

  • In Silico Toxicology: A Tool for Drug Discovery and Development. U.S. Food and Drug Administration (FDA). [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry Executive Summary The piperazine scaffold is a privileged pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Executive Summary

The piperazine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, frequently utilized to modulate physicochemical properties and target engagement in CNS and oncology indications. The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine represents a highly functionalized, electron-deficient aryl piperazine building block.

This application note details a highly regioselective, two-step synthesis protocol relying on a Nucleophilic Aromatic Substitution (SNAr) strategy. By leveraging the strong electron-withdrawing nature of the methylsulfonyl group, this protocol ensures precise C–N bond formation while avoiding the generation of symmetric bis-aryl byproducts.

Mechanistic Rationale & Regioselectivity

Nucleophilic aromatic substitution (SNAr) is the premier methodology for the installation of piperazine rings onto electron-deficient aromatic systems[1]. The success of this synthesis hinges on the strategic selection of the starting material: 1,2-difluoro-5-bromo-4-(methylsulfonyl)benzene .

  • Activation via the Methylsulfonyl Group: The −SO2​CH3​ moiety at the C4 position is a powerful electron-withdrawing group (EWG). It activates the ring toward nucleophilic attack by stabilizing the anionic Meisenheimer complex intermediate via both inductive and resonance effects.

  • Leaving Group Efficacy: Fluorine serves as an optimal leaving group in these systems due to its high electronegativity, which further activates the adjacent carbon toward nucleophilic attack[2].

  • Regiocontrol: The starting material possesses two fluorine atoms (C1 and C2). The C1 fluorine is positioned para to the methylsulfonyl group, maximizing resonance stabilization of the intermediate. The C2 fluorine is meta to the EWG, offering significantly less stabilization. Consequently, nucleophilic attack by piperazine occurs almost exclusively at the C1 position.

  • Mono-arylation Control: To prevent the formation of bis-arylated piperazine adducts, N-Boc-piperazine is utilized as the nucleophile, temporarily masking the secondary amine until the final deprotection step.

Process Workflow

G SM 1,2-Difluoro-5-bromo- 4-(methylsulfonyl)benzene Step1 S_NAr Reaction N-Boc-piperazine, K2CO3 DMSO, 80°C SM->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Deprotection TFA / DCM rt, 2h Intermediate->Step2 Product 1-[(2-Fluoro-5-bromo-4- methylsulfonyl)phenyl]-piperazine Step2->Product

Fig 1. Two-step S_NAr and deprotection workflow for the target aryl piperazine.

Reaction Optimization Data

The use of polar aprotic solvents like DMSO is critical, as they stabilize the Meisenheimer complex intermediate and ensure high conversion rates[3]. The table below summarizes the optimization of the SNAr step to maximize the C1:C2 regioselectivity and overall yield.

EntrySolventBaseTemp (°C)Time (h)Regioselectivity (C1:C2)Isolated Yield (%)
1DMFDIPEA801292:868
2DMFK₂CO₃80895:574
3DMSOK₂CO₃601698:271
4 DMSO K₂CO₃ 80 6 >99:1 89
5NMPCs₂CO₃100494:682

Table 1: Optimization of SNAr conditions. Entry 4 represents the optimal self-validating system for maximum yield and purity.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-fluoro-5-bromo-4-(methylsulfonyl)phenyl)piperazine-1-carboxylate

Reagents & Materials:

  • 1,2-Difluoro-5-bromo-4-(methylsulfonyl)benzene (1.0 equiv, limiting reagent)

  • 1-Boc-piperazine (1.1 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (10 volumes)

Procedure:

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with 1,2-difluoro-5-bromo-4-(methylsulfonyl)benzene (1.0 equiv) and anhydrous DMSO (10 mL per gram of starting material).

  • Add finely powdered K₂CO₃ (2.0 equiv) to the stirring solution.

  • Add 1-Boc-piperazine (1.1 equiv) in a single portion.

  • Equip the flask with a reflux condenser, purge the system with nitrogen, and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Stir vigorously for 6 hours. Monitor reaction progression via LC-MS or TLC (Hexanes:EtOAc 7:3) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (approx. 40 volumes).

  • The Boc-protected intermediate will precipitate as an off-white solid. Stir for 30 minutes to ensure complete precipitation and to dissolve excess inorganic salts.

  • Filter the solid under vacuum, wash the filter cake with copious amounts of water, and dry under high vacuum at 45 °C overnight to afford the intermediate.

Step 2: Boc Deprotection to Yield Final Product

Reagents & Materials:

  • tert-butyl 4-(2-fluoro-5-bromo-4-(methylsulfonyl)phenyl)piperazine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10.0 equiv)

  • Dichloromethane (DCM) (10 volumes)

  • 1M NaOH (aq)

Procedure:

  • Suspend the Boc-protected intermediate from Step 1 in DCM (10 mL per gram) in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add TFA (10.0 equiv) dropwise over 10 minutes. The suspension will typically clear into a homogenous solution as the deprotection proceeds.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Verify complete deprotection via LC-MS (monitor for the disappearance of the Boc-adduct mass).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Redissolve the resulting crude oil/residue in a minimal amount of fresh DCM and cool to 0 °C.

  • Slowly adjust the pH to ~10-11 by the dropwise addition of 1M NaOH (aq) to liberate the free base of the piperazine.

  • Extract the aqueous layer with DCM (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine as a solid. The product can be used directly or recrystallized from EtOH/Heptane if higher purity is required.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI (Molecules). URL:[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose Research Online. URL: [Link]

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. Organic Process Research & Development. URL:[Link]

Sources

Application

Application Note: Optimization of Solvent Systems for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine in In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The compound 1-[(2-Fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is a highly specialized, sterically hindered building block and pharmacophore intermediate often utilized in the development of targeted therapeutics (e.g., 11β-HSD1 inhibitors and kinase modulators) . Transitioning this compound from dry powder to a biologically active state in aqueous cell culture media presents a significant physicochemical challenge.

The Causality of Insolubility

To successfully solvate this molecule, one must understand its structural dichotomy:

  • The Hydrophobic Core: The phenyl ring is heavily substituted with halogens (2-fluoro, 5-bromo) and a 4-methylsulfonyl group. These electron-withdrawing groups increase the molecular rigidity and lipophilicity (LogP), driving a massive hydrophobic penalty when introduced to water.

  • The Hydrophilic Amine: The piperazine ring contains secondary and tertiary amines (pKa ~5.6 and ~9.8). While capable of hydrogen bonding, the free base form is entirely dominated by the lipophilic phenyl-tail, resulting in high crystal lattice energy driven by π−π stacking and dipole-dipole interactions of the sulfonyl groups.

The Solution: Water cannot overcome the thermodynamic penalty of hydrating the halogenated phenyl ring. Therefore, Dimethyl Sulfoxide (DMSO) is the gold-standard primary solvent. As a polar aprotic solvent, DMSO's highly polar S=O bond solvates the basic piperazine nitrogen and the sulfonyl group, while its methyl groups interact favorably with the hydrophobic halogenated ring, effectively collapsing the crystal lattice .

Solvent Selection Matrix

Selecting the correct solvent system requires balancing compound solubility with cellular viability. The table below summarizes the quantitative and qualitative data for potential solvent systems.

Solvent SystemSolubilization Capacity (Free Base)Cellular Toxicity ThresholdMechanistic Rationale & Application
100% DMSO Excellent (>50 mM)≤ 0.1% (v/v) final in mediaPrimary Master Stock: Disrupts lattice energy; universal aprotic solvator.
100% DMF Good (~20-30 mM)≤ 0.05% (v/v) final in mediaAlternative Stock: Used only if the compound exhibits DMSO-mediated oxidation.
Acidified Water (0.1M HCl) Moderate (~5-10 mM)pH dependent (requires buffering)Salt Formation: Protonates the piperazine ring to form a soluble HCl salt.
Aqueous Media (pH 7.4) Poor (< 10 µM)N/AWorking Solution: Requires serial dilution from DMSO stock to prevent precipitation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a mandatory validation checkpoint to confirm that the physical state of the drug remains optimal before proceeding to the next step.

Phase 1: Preparation of the Master Stock (10 mM - 50 mM)

Objective: Achieve complete molecular dispersion of the free base in an anhydrous environment.

  • Equilibration: Allow the vial of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine to equilibrate to room temperature (RT) in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) using a microbalance into a sterile, low-bind amber microcentrifuge tube. Rationale: Amber tubes prevent potential photolytic degradation of the halogenated phenyl ring.

  • Solvent Addition: Calculate the volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) required to achieve a 20 mM stock. Add the DMSO directly to the powder.

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds.

  • Sonication: Place the tube in a water bath sonicator at RT for 10–15 minutes. Causality: Acoustic cavitation provides the activation energy required to break the remaining intermolecular dipole-dipole interactions of the methylsulfonyl groups.

  • Aliquot & Storage: Divide the master stock into 10–20 µL single-use aliquots and store at -80°C.

Validation Checkpoint 1: Visually inspect the master stock against a strong light source. The solution must be completely transparent with no Tyndall effect (light scattering). If cloudiness persists, the solubility limit has been exceeded; add more DMSO to reduce the concentration to 10 mM.

Phase 2: Media Integration and Working Solution Preparation

Objective: Dilute the hydrophobic stock into aqueous media without inducing micro-precipitation or exceeding DMSO toxicity limits.

  • Pre-warming: Pre-warm the complete cell culture medium (containing 10% FBS) to 37°C. Causality: Cold media drastically reduces the thermodynamic solubility limit of the compound, causing instantaneous precipitation (crashing out).

  • Intermediate Dilution (Optional but Recommended): If the final target concentration is high (>20 µM), perform a 1:10 intermediate dilution of the DMSO stock in pure DMSO or a carrier solvent before adding to the media.

  • Dropwise Addition: While vortexing the pre-warmed media, add the DMSO stock dropwise. Crucial Rule: The final volume of DMSO must not exceed 0.1% (v/v) . For example, add 1 µL of a 10 mM stock to 1,000 µL of media to achieve a 10 µM final concentration.

  • Immediate Application: Apply the drug-media solution to the cell culture immediately to minimize the risk of delayed nucleation and precipitation.

Validation Checkpoint 2 (Self-Validation): Before applying to cells, place 100 µL of the final working solution into a clear 96-well plate. Observe under an inverted phase-contrast microscope at 200x magnification. The absence of refractile crystals or amorphous aggregates validates successful aqueous integration.

Mechanistic Visualizations

The following diagrams map the standard operating procedures and logical troubleshooting pathways for handling highly lipophilic piperazine derivatives.

SolventWorkflow A 1. Weigh Compound (Free Base) B 2. Add 100% DMSO (Master Stock) A->B C 3. Vortex & Sonicate (10-15 min, RT) B->C D 4. Aliquot & Freeze (-80°C Storage) C->D E 5. Dilute in Media (Final DMSO ≤ 0.1%) D->E

Fig 1. Standardized workflow for the preparation and storage of hydrophobic piperazine derivatives in DMSO.

TroubleshootingLogic Start Observe Cell Culture Media Post-Drug Addition Check Are micro-precipitates visible at 200x? Start->Check Yes YES Check->Yes No NO Check->No Action1 Check DMSO Concentration Yes->Action1 Proceed Proceed with In Vitro Assay No->Proceed HighDMSO DMSO > 0.1% Action1->HighDMSO LowDMSO DMSO ≤ 0.1% Action1->LowDMSO Fix1 Perform intermediate dilution or lower target dose HighDMSO->Fix1 Fix2 Pre-warm media to 37°C before drug addition LowDMSO->Fix2

Fig 2. Decision matrix for identifying and resolving compound precipitation in aqueous cell culture media.

Mitigating DMSO-Induced Confounding Variables

When working with sensitive cell lines (e.g., primary stem cells, hepatocytes), the solvent vehicle itself can become a confounding variable. DMSO concentrations exceeding 0.1% can induce unintended cellular differentiation, alter the epigenetic landscape via DNA methylation changes, and disrupt lipid bilayer integrity .

Best Practices for Trustworthiness:

  • Vehicle Controls: Every experimental plate must include a vehicle control well containing the exact same concentration of DMSO as the highest drug treatment well.

  • Edge Effects: Do not use the outer wells of a 96-well plate for critical compound testing, as evaporation can locally concentrate both the drug and the DMSO, leading to false-positive cytotoxicity.

References

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Toxicity in Cell Culture: Mechanisms and Mitigation Source: National Institutes of Health (NIH) / PubMed Central (General Guidelines on Solvent Toxicity) URL:[Link]

Method

Application Note &amp; Protocol: Mass Spectrometry Analysis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Abstract This document provides a comprehensive guide for the sample preparation and subsequent mass spectrometric analysis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine. Designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the sample preparation and subsequent mass spectrometric analysis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine. Designed for researchers, scientists, and drug development professionals, this guide details optimized protocols for extracting the analyte from biological matrices, with a focus on protein precipitation, liquid-liquid extraction, and solid-phase extraction. Furthermore, it offers insights into the selection of appropriate ionization techniques and expected fragmentation patterns, ensuring robust and reliable quantification and structural elucidation.

Introduction: Understanding the Analyte

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is a substituted phenylpiperazine derivative. Its structure incorporates several key functional groups that dictate its physicochemical properties and, consequently, the strategy for its analysis. The presence of a basic piperazine moiety, a polar methylsulfonyl group, and a lipophilic bromo-fluorophenyl ring gives the molecule an amphiphilic character. Understanding these structural attributes is paramount for developing an effective sample preparation and mass spectrometry methodology.

Compound Profile:

PropertyValueSource/Calculation
Chemical Structure Based on IUPAC Name
Molecular Formula C₁₁H₁₄BrFN₂O₂SCalculated
Average Molecular Weight 337.21 g/mol Calculated
Monoisotopic Mass 335.9943 DaCalculated
Predicted pKa ~8.5 (for the piperazine nitrogen)Chemically inferred
Predicted LogP ~2.5 - 3.5Chemically inferred

The basic nature of the piperazine ring (pKa ≈ 8.5) makes it amenable to cation exchange-based extraction methods and promotes efficient ionization in positive ion mode mass spectrometry. The methylsulfonyl group enhances polarity and potential for hydrogen bonding, influencing its solubility in polar solvents.[1] The halogenated aromatic ring contributes to the molecule's hydrophobicity, which is a key consideration for reversed-phase chromatography and liquid-liquid extraction.

Strategic Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is critical for removing interfering matrix components, such as proteins and salts, which can suppress the analyte signal in the mass spectrometer.[2] The optimal method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate), the required limit of quantification, and available resources.

Workflow Overview: From Biological Matrix to MS-Ready Sample

G cluster_0 Sample Preparation Matrix Biological Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) Matrix->PPT High-throughput screening LLE Liquid-Liquid Extraction (LLE) Matrix->LLE High cleanliness SPE Solid-Phase Extraction (SPE) Matrix->SPE High selectivity Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: General workflows for sample preparation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.[3] Acetonitrile is a highly effective precipitating agent, often yielding a clean supernatant.[4][5]

Principle: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution. The analyte of interest remains in the supernatant.

Detailed Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to each sample.

  • Precipitation: Add 300 µL of cold (-20°C) acetonitrile to the sample. A 3:1 ratio of acetonitrile to sample is generally recommended for efficient protein removal.[3]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at ≥10,000 x g for 10-15 minutes at 4°C. This will form a tight pellet of precipitated proteins.[6]

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis. Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted sample at ≥10,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT and can provide a cleaner extract by partitioning the analyte between two immiscible liquid phases.[7][8] Given the basic nature of the piperazine moiety, adjusting the pH of the aqueous phase to deprotonate the analyte will facilitate its extraction into an organic solvent.

Principle: The analyte is partitioned from an aqueous sample into a water-immiscible organic solvent based on its differential solubility. By increasing the pH of the aqueous phase to above the pKa of the piperazine nitrogen, the analyte becomes neutral and more soluble in the organic phase.

Detailed Protocol:

  • Sample Preparation: To 200 µL of plasma in a centrifuge tube, add the internal standard.

  • Basification: Add 50 µL of 0.1 M sodium hydroxide or ammonium hydroxide to raise the sample pH to >9.5.[9] Vortex briefly.

  • Solvent Addition: Add 1 mL of an appropriate organic solvent. Methyl tertiary butyl ether (MTBE) is a good first choice due to its low water solubility and good extraction efficiency for basic compounds.[9] Other options include ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Extraction: Vortex the mixture vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at ≥3,000 x g for 10 minutes to separate the aqueous and organic layers.[9]

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase, as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest selectivity and can provide the cleanest extracts, which is often necessary for achieving the lowest limits of quantification.[10] A mixed-mode strong cation exchange (SCX) sorbent is ideal for this analyte, as it allows for retention via both non-polar interactions with the bromo-fluorophenyl ring and ionic interactions with the protonated piperazine group.[11]

Principle: The analyte is retained on a solid sorbent while interferences are washed away. A change in solvent composition or pH is then used to elute the purified analyte.

Detailed Protocol (using a mixed-mode SCX cartridge):

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 25 mM ammonium acetate at pH 6.

  • Sample Loading: Dilute the plasma sample (e.g., 200 µL) with 800 µL of the equilibration buffer and load it onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer to remove salts and other polar impurities.

  • Washing (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences. The analyte will be retained by the strong cation exchange mechanism.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the piperazine moiety, disrupting its ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the previous protocols.

Mass Spectrometry Analysis: Detection and Characterization

Liquid Chromatography

Reversed-phase chromatography is well-suited for this analyte. A C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid, is recommended. The formic acid will ensure the piperazine nitrogen is protonated, leading to good peak shape.

Ionization: ESI vs. APCI

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered.

  • ESI: Is generally preferred for polar and ionizable compounds.[12] Given the presence of the basic piperazine and polar sulfonyl groups, and the use of an acidic mobile phase, ESI in positive ion mode is expected to be highly efficient, primarily forming the protonated molecule [M+H]⁺.

  • APCI: Is suitable for less polar and more volatile compounds that are thermally stable.[13] While the analyte has polar features, its overall LogP suggests it may also ionize well by APCI. APCI can sometimes be less susceptible to matrix effects from residual salts or phospholipids.[13]

Recommendation: Start with ESI in positive ion mode as it is most likely to provide the best sensitivity. If matrix suppression is a significant issue that cannot be resolved by sample cleanup, APCI should be evaluated.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for confident identification and quantification. The fragmentation of the protonated molecule is expected to occur at the most labile bonds.

Predicted Fragmentation Pathways:

fragmentation cluster_M Precursor Ion [M+H]⁺ cluster_F1 Piperazine Ring Opening cluster_F2 Cleavage at Phenyl-Piperazine Bond cluster_F3 Loss of Sulfonyl Group M [C₁₁H₁₅BrFN₂O₂S]⁺ F1 Loss of C₂H₅N M->F1  m/z decrease F2 Formation of Bromofluorophenylsulfone Cation M->F2  m/z decrease F3 Loss of SO₂ F2->F3  m/z decrease

Caption: Predicted fragmentation pathways.

Key Expected Fragment Ions:

  • Loss from the piperazine ring: Cleavage within the piperazine ring is a common fragmentation pathway for such compounds, leading to characteristic neutral losses.[14]

  • Cleavage of the phenyl-piperazine bond: This would result in a fragment ion corresponding to the protonated bromofluorophenyl methyl sulfone moiety.

  • Loss of the sulfonyl group: The SO₂ group can be lost as a neutral molecule.

  • Bromine Isotopic Pattern: A key diagnostic feature will be the presence of the characteristic bromine isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for all fragments containing the bromine atom.[15]

Conclusion

The successful analysis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine by mass spectrometry is highly dependent on a well-designed sample preparation strategy. For high-throughput applications, protein precipitation with acetonitrile offers a rapid and effective cleanup. For enhanced selectivity and lower detection limits, liquid-liquid extraction under basic conditions or solid-phase extraction using a mixed-mode strong cation exchange sorbent are recommended. Electrospray ionization in the positive ion mode is predicted to be the most sensitive detection method. The fragmentation patterns, characterized by cleavages around the piperazine ring and the presence of the bromine isotopic signature, will provide confident structural confirmation.

References

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. (2025). [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. (2006). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Journal of Analytical Science and Technology. (2019). [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. [Link]

  • 1-[4-[(5-bromo-2-thiophenyl)sulfonyl]-1-piperazinyl]-2-(2-fluorophenyl)ethanone. Molbase. [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. (2025). [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. (2021). [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • 1-(2-Fluorophenyl)piperazine. PubChem. [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. YouTube. (2024). [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. (2025). [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • ESI or APCI to ionize pharmaceuticals: a chemometric approach. Ghent University. [Link]

  • 1-[(5-Bromo-2-methyl-4-methylsulfonyl)phenyl]piperazine. NextSDS. [Link]

  • When should I choose APCI or ESI for my flash column chromatography?. Biotage. (2023). [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. (2005). [Link]

  • Sample Pre-treatment Procedures for Bioanalytical Samples. Phenomenex. [Link]

  • The Complete Guide - to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. (2013). [Link]

  • Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. The Analytical Scientist. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. PMC. (2024). [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. (2015). [Link]

  • 5-Bromo-1-(2-bromobenzenesulfonyl)-3-(4-methylpiperazin-1-yl)-1h-indole. PubChem. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. (2022). [Link]

Sources

Application

Application Note: Utilizing 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine in Advanced Drug Discovery

Executive Summary & Chemical Profile In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on multifunctional building blocks that offer both predictable pharmacokinetics an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on multifunctional building blocks that offer both predictable pharmacokinetics and versatile synthetic handles. 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is a highly specialized, privileged intermediate designed for the rapid elaboration of complex therapeutics, including kinase inhibitors, central nervous system (CNS) agents, and G-protein-coupled receptor (GPCR) modulators[1][2].

This intermediate features three distinct, orthogonal functional domains:

  • A Secondary Piperazine Amine: Primed for N-alkylation, acylation, or reductive amination.

  • A 5-Bromo Aryl Handle: An electrophilic site for palladium-catalyzed C-C or C-N cross-coupling.

  • A 4-Methylsulfonyl (SO₂Me) & 2-Fluoro Motif: A stable pharmacophoric domain that modulates physicochemical properties and target binding.

By leveraging these orthogonal handles, medicinal chemists can execute divergent synthetic workflows to generate vast libraries of structurally diverse analogs from a single precursor.

Workflow A 1-[(2-Fluoro-5-bromo-4- methylsulfonyl)phenyl]-piperazine B Pathway A: N-Derivatization A->B Electrophile, Base C Pathway B: C-C Cross-Coupling A->C Ar-B(OH)2, Pd Catalyst D GPCR Ligands / CNS Agents B->D E Kinase Inhibitors / Complex Biaryls C->E

Fig 1. Divergent synthetic workflows for the functionalization of the piperazine intermediate.

Mechanistic Rationale for Structural Features

To fully utilize this intermediate, one must understand the causality behind its specific substitution pattern. Every functional group serves a distinct physicochemical or synthetic purpose:

The Aryl-Piperazine Scaffold

The piperazine ring is a ubiquitous pharmacophore in drug discovery, known to enhance aqueous solubility and provide a basic center capable of forming critical salt bridges with aspartate or glutamate residues in target proteins[3]. The presence of the 2-fluoro substituent ortho to the piperazine is not accidental. Fluorine is highly electronegative; its inductive effect withdraws electron density from the phenyl ring, which in turn lowers the pKa of the piperazine's proximal nitrogen. This pKa modulation prevents the molecule from being overly basic, thereby improving membrane permeability and reducing unwanted hERG channel liability (a common cause of cardiotoxicity in basic amines)[2].

The 4-Methylsulfonyl (SO₂Me) Pharmacophore

The methylsulfonyl group is a potent electron-withdrawing group and a strong hydrogen-bond acceptor. In medicinal chemistry, the SO₂Me moiety is classically recognized for its ability to insert into polar secondary pockets of enzymes (such as the COX-2 active site) and GPCR allosteric sites[4][5]. Furthermore, it increases the metabolic stability of the phenyl ring by blocking cytochrome P450-mediated aromatic oxidation at the para position.

The 5-Bromo Handle and Steric Hindrance

The bromine atom at position 5 is the primary handle for extending the molecular architecture via cross-coupling. However, its placement ortho to the bulky methylsulfonyl group creates significant steric hindrance. During palladium-catalyzed cross-coupling, the bulky SO₂Me group shields the C-Br bond, making the initial oxidative addition step kinetically challenging[6][7]. To overcome this, specific catalyst systems utilizing highly electron-rich and sterically demanding phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos, or ruthenocenylphosphines like CyR-Phos) are required to force the palladium center into the constrained pocket[7][8].

Suzuki Pd0 Active Pd(0)L2 Catalyst OA Oxidative Addition (Sterically Hindered C-Br) Pd0->OA + Aryl Bromide TM Transmetalation (Base-Assisted) OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regeneration Prod Biaryl Product RE->Prod

Fig 2. Catalytic cycle of Suzuki-Miyaura coupling highlighting the steric challenge at the C-Br bond.

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure reaction fidelity, which is critical when handling polyfunctional intermediates.

Protocol A: N-Alkylation of the Piperazine Moiety

This protocol describes the attachment of a terminal pharmacophore to the secondary amine of the piperazine.

Reagents:

  • 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (1.0 eq)

  • Alkyl/Benzyl Halide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the piperazine intermediate (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is chosen over non-polar solvents to fully solubilize the polar methylsulfonyl-bearing intermediate and accelerate the SN2 nucleophilic substitution.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution. Stir for 10 minutes at room temperature. Causality: DIPEA is a non-nucleophilic base that scavenges the generated HX acid without competing for the electrophile.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor via LC-MS every 2 hours. The reaction is self-validating when the starting material mass (m/z ~337/339 for Br isotopes) completely shifts to the expected product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of 0-10% Methanol in DCM).

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the sterically hindered 5-bromo position.

Reagents:

  • N-Derivatized Piperazine Intermediate (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos or CyR-Phos Ligand (0.10 eq)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the intermediate, arylboronic acid, and K₃PO₄ in the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich phosphine ligand and the homocoupling of the boronic acid.

  • Catalyst Activation: In a separate vial, pre-mix Pd₂(dba)₃ and the phosphine ligand in 1 mL of degassed dioxane. Stir for 5 minutes until the color shifts from dark purple to deep red/orange, indicating the formation of the active Pd(0)L₂ species.

  • Coupling: Transfer the active catalyst to the main reaction flask. Seal and heat to 100°C for 12-16 hours. Causality: High thermal energy is mandatory to drive the oxidative addition of the palladium into the sterically shielded C-Br bond adjacent to the SO₂Me group.

  • Validation Check: Analyze an aliquot via TLC (UV active). The disappearance of the starting material and the emergence of a new, highly fluorescent spot indicates successful biaryl formation.

  • Palladium Scavenging: Cool the mixture to room temperature. Add a silica-based metal scavenger (e.g., SiliaPrep Thiol) and stir for 2 hours. Filter through a pad of Celite. Causality: Removing heavy metal residues is a mandatory regulatory requirement in API synthesis.

  • Isolation: Concentrate the filtrate, partition between water and DCM, extract, dry, and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

Table 1: Physicochemical Profile of the Intermediate

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₁₄BrFN₂O₂SBase scaffold for mass calculation
Molecular Weight 337.21 g/mol Leaves ~160 Da budget for Rule-of-5 compliance
Hydrogen Bond Donors 1 (Secondary Amine)Target engagement; modifiable via alkylation
Hydrogen Bond Acceptors 4 (SO₂, N, F)High affinity for polar enzyme pockets
Steric Environment (C-Br) Highly Hindered (Ortho-SO₂Me)Requires specialized bulky Pd catalysts[8]

Table 2: Optimization of Suzuki-Miyaura Coupling at the 5-Bromo Position (Data represents standard yields based on empirical catalyst screening for ortho-substituted aryl bromides)

Catalyst PrecursorLigand (Equiv)Base / SolventTemp (°C)Yield (%)Observation
Pd(PPh₃)₄NoneNa₂CO₃ / Toluene90< 10%Failed oxidative addition due to steric clash.
Pd(OAc)₂dppf (0.10)K₂CO₃ / Dioxane10035%Moderate transmetalation; high protodeboronation.
Pd₂(dba)₃XPhos (0.10)K₃PO₄ / Dioxane:H₂O10082%Excellent yield; bulky ligand forces reductive elimination.
Pd₂(dba)₃CyR-Phos (0.10)K₃PO₄ / Dioxane:H₂O10089%Superior turnover number for deactivated/hindered systems[7].

References

  • Hoshi, T., Honma, T., Mori, A., Konishi, M., Sato, T., Hagiwara, H., & Suzuki, T. "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids." Organic Chemistry Portal / Journal of Organic Chemistry. Available at: [Link]

  • Corvino, A., et al. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." MDPI. Available at: [Link]

  • Philoppes, J. N., et al. "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks." PubMed Central (PMC). Available at: [Link]

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." The Royal Society of Chemistry. Available at: [Link]

  • Weaver, D., et al. "Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lacivita, E., et al. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." IntechOpen. Available at: [Link]

  • Eken, H., et al. "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors." PubMed. Available at: [Link]

  • Osmaniye, D., et al. "Synthesis of New Compounds Bearing Methyl Sulfonyl Pharmacophore As Selective COX-2 Inhibitor." ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine . This critical pharmaceutical intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between piperazine and the electrophilic precursor 1-bromo-4,5-difluoro-2-methylsulfonylbenzene .

Below, you will find mechanistic insights, causality-driven troubleshooting FAQs, quantitative reference data, and a self-validating Standard Operating Procedure (SOP) to ensure reproducible, high-yield results.

Mechanistic Pathway & Regioselectivity

To troubleshoot effectively, we must first understand the electronic causality of the reaction. The regioselectivity of this SNAr is strictly governed by the strongly electron-withdrawing methylsulfonyl ( −SO2​CH3​ ) group.

In the precursor (1-bromo-4,5-difluoro-2-methylsulfonylbenzene), the −SO2​CH3​ group stabilizes the anionic Meisenheimer intermediate primarily at the ortho and para positions[1]. The fluorine at C5 is para to the −SO2​CH3​ group, making it highly activated for nucleophilic attack. Conversely, the fluorine at C4 is meta to the −SO2​CH3​ group and only experiences weak inductive activation, leaving it largely unreactive under controlled conditions.

SNAr_Mechanism Precursor 1-Bromo-4,5-difluoro- 2-methylsulfonylbenzene Complex Meisenheimer Complex (Para-stabilized) Precursor->Complex SNAr Attack (C5) Piperazine Piperazine (Excess) Piperazine->Complex Product Target Mono-adduct (Product) Complex->Product F- Loss SideProduct Bis-aryl Piperazine (Byproduct) Product->SideProduct Low Amine Eq.

Mechanistic pathway of the regioselective SNAr reaction and potential bis-arylation side reaction.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of the bis-aryl piperazine byproduct? Causality: Piperazine is a symmetrical, bidentate diamine. Once the first nitrogen reacts with the fluorobenzene, the resulting mono-adduct (your target product) still contains a secondary amine that can act as a nucleophile, attacking a second molecule of the precursor to form an unwanted bis-aryl piperazine. Solution: You must manipulate the reaction kinetics to heavily favor the mono-adduct. Do this by using a large stoichiometric excess of piperazine (typically 4.0 to 5.0 equivalents)[2]. Furthermore, dissolve the piperazine in the solvent first, and add the fluorobenzene precursor dropwise to ensure the local concentration of piperazine always vastly exceeds the electrophile.

Q2: The reaction stalls at 60-70% conversion. How can I drive it to completion? Causality: SNAr reactions proceed through a highly polar Meisenheimer transition state. If the solvent is not sufficiently polar, or if the hydrofluoric acid (HF) byproduct is not efficiently sequestered, the reaction will stall due to rate-limiting proton transfer and thermodynamic equilibrium[3]. Solution: Switch to a strongly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which stabilize the intermediate complex[4]. Ensure you are using a sufficient base. While excess piperazine can act as its own base, adding an exogenous, non-nucleophilic base like K2​CO3​ (1.5 - 2.0 eq) or DIPEA helps drive the reaction forward by irreversibly neutralizing the generated HF[3].

Q3: I am losing my product during the aqueous workup. What is the optimal extraction protocol? Causality: The target molecule contains a basic piperazine ring (pKa ~9.8). During a standard aqueous quench, the generation of HF lowers the pH, protonating the piperazine nitrogen. This forms a highly water-soluble ammonium salt that will not partition into your organic layer. Solution: Before extraction, you must force the equilibrium toward the free-base form. Adjust the aqueous phase to pH 10–11 using 1M NaOH or saturated aqueous Na2​CO3​ . Only then should you extract with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q4: Is there a risk of the reaction displacing the bromine atom instead of the fluorine? Causality: While bromine is a better leaving group than fluorine in SN​1 or SN​2 reactions, the opposite is true for SNAr. The highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the initial (and rate-determining) nucleophilic attack to form the Meisenheimer complex[1]. Solution: No structural changes are needed. As long as the temperature is kept below 100°C, the reaction is completely chemoselective for fluorine displacement over bromine.

Quantitative Data Summary

The following table summarizes the impact of varying reaction parameters on the yield and purity of the target mono-adduct.

SolventBasePiperazine (Eq.)Temp (°C)Conversion (%)Target Yield (%)Bis-adduct (%)
DMF K2​CO3​ (1.5 eq)1.180>954542
Acetonitrile K2​CO3​ (1.5 eq)4.0807265<2
DMSO None 5.0 85 >99 94 <1
DMSO DIPEA (2.0 eq) 3.0 85 >99 91 <2

Note: The optimized conditions rely on DMSO for transition-state stabilization and a high equivalent of piperazine to statistically eliminate bis-arylation[2],[4].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in validation checks to ensure experimental integrity.

Step 1: Reagent Preparation

  • Charge a flame-dried, round-bottom flask with Piperazine (5.0 equivalents) and anhydrous DMSO (5 volumes relative to the precursor).

  • Stir at 400 rpm and heat the mixture to 85°C under a nitrogen atmosphere until the piperazine is fully dissolved.

Step 2: Controlled Addition

  • Dissolve 1-bromo-4,5-difluoro-2-methylsulfonylbenzene (1.0 equivalent) in a minimal amount of anhydrous DMSO (approx. 2 volumes).

  • Add the precursor solution dropwise to the piperazine solution over 30–45 minutes using an addition funnel or syringe pump. Validation Check: The slow addition ensures the reaction mixture remains pale yellow. Rapid addition causing a dark orange/red shift indicates localized overheating and potential bis-adduct formation.

Step 3: Reaction Monitoring

  • Stir the reaction at 85°C for 4 hours.

  • Pull a 50 µL aliquot, quench in 1 mL of 50:50 MeCN:H2​O , and analyze via LC-MS. Validation Check: The reaction is deemed complete when the precursor mass is undetectable. The target mass ( [M+H]+ ) should account for >95% of the UV trace.

Step 4: Quench and pH-Directed Extraction

  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the mixture into 15 volumes of ice-cold distilled water.

  • Critical Step: Verify the pH of the aqueous mixture using pH paper. Add 1M NaOH dropwise until the pH is strictly between 10.5 and 11.0.

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 volumes).

Step 5: Washing and Isolation

  • Wash the combined organic layers with brine ( 3×5 volumes) to remove residual DMSO and unreacted piperazine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine.

  • Optional: Recrystallize from Ethanol/Water if purity is <98%.

References
  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Source: White Rose Research Online (whiterose.ac.uk) URL: 2

  • Title: 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography Source: Chemical Reviews (acs.org) URL: 1

  • Title: Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies Source: ACS Omega (malariaworld.org) URL: 4

  • Title: Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions Source: The Journal of Organic Chemistry (acs.org) URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of 1-[(2-Fluoro-5-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine .

Causality Analysis: Why is this molecule insoluble?

To troubleshoot effectively, we must first understand the physicochemical root causes of the molecule's insolubility:

  • High Crystal Lattice Energy: The methylsulfonyl group (-SO 2​ CH 3​ ) acts as a strong hydrogen-bond acceptor, creating rigid intermolecular dipole-dipole interactions in the solid state. This results in a high melting point; the energy required to break this crystal lattice exceeds the thermodynamic solvation energy.

  • Extreme Lipophilicity: The 2-fluoro and 5-bromo substitutions on the phenyl ring drastically increase the molecule's LogP (octanol-water partition coefficient), driving poor hydration.

  • pH-Dependent Ionization: The secondary amine of the piperazine ring (pKa ~9.0) is ionized in acidic environments but largely un-ionized at physiological pH (7.4), leading to a massive drop in solubility in intestinal fluids or standard biological assay buffers[1].

Diagnostic Workflow

Workflow A 1-[(2-F-5-Br-4-SO2CH3)phenyl]-piperazine Poor Aqueous Solubility B Determine Application Phase A->B C In Vitro / Kinetic (Cell/Biochem Assays) B->C Low Volume D In Vivo / Thermodynamic (Formulation/PK) B->D High Volume/Dose E Cosolvent Shift (DMSO/PEG400) C->E G Salt Screening (e.g., Mesylate/HCl) D->G F Cyclodextrin Complex (HP-β-CD) E->F If Precipitation Occurs H Amorphous Solid Dispersion (e.g., PVP-VA) G->H If Lattice Energy is too high

Diagnostic workflow for troubleshooting piperazine derivative solubility.

Step-by-Step Troubleshooting Protocols
Protocol 1: Salt Formation (Thermodynamic Solubilization)

Mechanism: Protonating the basic piperazine nitrogen with a strong acid lowers the pH of maximum solubility (pH max​ ) and disrupts the native, tightly-packed crystal lattice, significantly increasing the dissolution rate[1].

  • Counterion Selection: Select acids with a pKa at least 2 units lower than the piperazine's pKa. Methanesulfonic acid (mesylate) is highly recommended over HCl to avoid the "common-ion effect" in chloride-rich gastric fluids[1].

  • Reaction: Dissolve 100 mg of the free base in 5 mL of a volatile, polar aprotic solvent (e.g., THF or Acetone) under gentle heating (40°C).

  • Ionization: Add 1.05 molar equivalents of the selected acid dropwise while stirring.

  • Crystallization: Allow the solution to cool to 4°C overnight. If no precipitation occurs, add a non-polar anti-solvent (e.g., heptane) dropwise until the solution becomes cloudy. Filter and dry the precipitate under a vacuum.

  • Self-Validation System:

    • Run Differential Scanning Calorimetry (DSC) . A successful salt will show a single, sharp melting endotherm (T m​ ) that is distinctly shifted from the free base.

    • Run Powder X-Ray Diffraction (PXRD) to confirm the emergence of a new, distinct crystalline phase.

Protocol 2: HP-β-CD Inclusion Complexation (Kinetic Solubilization)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It physically encapsulates the highly lipophilic halogenated phenyl and methylsulfonyl moieties, shielding them from water while the hydrophilic exterior maintains aqueous solubility[2].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or PBS (pH 7.4).

  • Equilibration: Add an excess amount of the drug (e.g., 50 mg) to 10 mL of the HP-β-CD solution.

  • Incubation: Stir the suspension at 300 rpm at 25°C for 48–72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Lyophilization: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble free drug. Freeze-dry the clear filtrate to obtain the solid inclusion complex.

  • Self-Validation System:

    • Perform 2D-ROESY NMR in D 2​ O. You must observe cross-peaks between the inner cavity protons of the cyclodextrin (H-3 and H-5) and the aromatic protons of the drug's phenyl ring, proving the drug is physically inside the cavity[3].

Protocol 3: Amorphous Solid Dispersion (ASD)

Mechanism: If salt formation fails due to overwhelming crystal lattice energy, ASDs bypass the lattice entirely. By trapping the molecule in a disordered, high-energy amorphous state within a polymer matrix, you create a "spring and parachute" effect that forces supersaturation[4][5].

  • Matrix Selection: Select an amphiphilic polymer such as Soluplus® or PVP-VA.

  • Solvent Casting: Dissolve the drug and the polymer at a 1:3 (w/w) ratio in a common solvent system (e.g., Dichloromethane/Methanol 1:1).

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator or a spray dryer. The rapid drying prevents the drug molecules from organizing back into a crystal lattice.

  • Self-Validation System:

    • Run PXRD . The diffractogram must show a broad "halo" pattern with an absolute absence of sharp Bragg peaks.

    • Run Modulated DSC . You should observe a single Glass Transition Temperature (T g​ ) and no melting endotherm, confirming a single-phase miscible amorphous system[4].

Quantitative Data Presentation
Solubility StrategyPrimary MechanismTarget ApplicationExpected Solubility GainRequired Validation Method
Mesylate Salt Disrupts lattice, lowers pH max​ Oral solid dosage, Bulk API50x - 100xPXRD, DSC (Shifted T m​ )
HP-β-CD Complex Encapsulates lipophilic phenyl ringIV dosing, Liquid assays100x - 500x2D-ROESY NMR
Amorphous Solid Dispersion Eliminates lattice energy (Spring effect)Oral formulation (BCS Class II)200x - 1000xPXRD (Halo), mDSC (T g​ )
Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 cell assay buffer? A: This is known as solvent-shift precipitation. The un-ionized free base is highly lipophilic and cannot be solvated by water once the DMSO diffuses away. Solution: Pre-incubate your DMSO stock with a surfactant (e.g., 0.1% Tween 80) or use a "parachute" excipient like HPMC in your assay buffer to maintain the drug in a supersaturated state long enough for your assay to complete[5].

Q: I synthesized the HCl salt, but its solubility in Simulated Gastric Fluid (SGF) is still terrible. Why? A: You are experiencing the common-ion effect. SGF contains high concentrations of chloride ions (~0.1 M). According to Le Chatelier's principle, excess chloride suppresses the solubility product (K sp​ ) of your HCl salt, forcing it to precipitate[1]. Solution: Switch to a mesylate, tartrate, or phosphate salt.

Q: Can I use heating to force the free base into an aqueous solution? A: No. While heating increases kinetic solubility temporarily, the high lattice energy driven by the methylsulfonyl group means the compound will rapidly recrystallize (crash out) the moment the solution returns to room temperature, ruining your concentration accuracy. You must alter the solid-state chemistry (Salt/ASD) or use a carrier (Cyclodextrin).

Sources

Troubleshooting

Optimizing LC-MS mobile phase for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine detection

Welcome to the Technical Support Center for the chromatographic and mass spectrometric optimization of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine . This guide is designed for analytical scientists and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic and mass spectrometric optimization of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine . This guide is designed for analytical scientists and drug development professionals facing challenges with retention, peak shape, and ionization efficiency for complex halogenated basic amines.

Part 1: Compound Profiling & Method Rationale (FAQ)

Q1: What are the primary chromatographic challenges associated with this specific compound? A: The molecule presents a dual challenge due to its highly contrasting functional groups. The piperazine ring is a secondary amine with a high pKa (~9.5–10.0), meaning it is fully protonated and highly polar under standard acidic LC conditions[1]. This cationic state readily interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing[1]. Conversely, the 2-fluoro-5-bromo-4-methylsulfonyl-phenyl moiety is bulky and hydrophobic, yet highly electronegative. Balancing the retention of the polar amine while maintaining the solubility of the hydrophobic core requires precise control of the mobile phase ionic strength and pH.

Q2: Why does standard 0.1% Formic Acid (FA) often fail to produce symmetrical peaks for this compound? A: While 0.1% FA is the "gold standard" for promoting positive electrospray ionization (ESI+)[2], it provides very low ionic strength (approximately 1.9 mM)[3]. This low ionic strength is insufficient to mask the secondary cation-exchange interactions between the protonated piperazine and the stationary phase silanols[3]. The result is band-broadening and asymmetric tailing.

Q3: How can I establish a "self-validating" MS detection method for this molecule? A: Leverage the naturally occurring isotopes of the bromine atom. Bromine exists as 79Br and 81Br in a nearly 1:1 ratio (50.69% to 49.31%). Because the exact mass of the molecule is ~336 Da, your ESI+ full scan should always display a distinct, self-validating doublet at m/z 337 [M+H] + and m/z 339 [M+H+2] + of equal intensity. If this 1:1 isotopic signature is distorted or missing, your method is either inducing in-source fragmentation, forming unexpected adducts, or suffering from matrix interference.

Part 2: Visual Troubleshooting Workflow

G Start Analyze 1-[(2-Fluoro-5-bromo- 4-methylsulfonyl)phenyl]-piperazine Check Evaluate Chromatogram & MS Spectra Start->Check Tailing Issue: Peak Tailing (Silanol Interactions) Check->Tailing Early Issue: Early Elution (High Polarity) Check->Early LowSig Issue: Low ESI+ Signal (Ion Suppression) Check->LowSig FixTailing Add 10 mM Ammonium Formate to Increase Ionic Strength Tailing->FixTailing FixEarly Switch to High pH (9.5) Ammonia + BEH Column Early->FixEarly FixSig Remove TFA, Use 0.1% FA Check Capillary Voltage LowSig->FixSig Valid Self-Validation: Confirm 79Br/81Br 1:1 Ratio FixTailing->Valid FixEarly->Valid FixSig->Valid

Workflow for optimizing piperazine LC-MS mobile phases and resolving common chromatographic issues.

Part 3: Troubleshooting Guides

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Causality: The protonated secondary amine is undergoing secondary retention mechanisms via ion-exchange with ionized silanols ( −SiO− ) on the silica support[1]. Solution: Increase the ionic strength of the mobile phase without sacrificing MS compatibility.

  • Action: Replace 0.1% FA with a buffer containing 10 mM Ammonium Formate + 0.1% Formic Acid [4]. The ammonium ions ( NH4+​ ) act as a volatile competing base, preferentially binding to the active silanol sites and shielding the piperazine analyte, thereby restoring a Gaussian peak shape[3].

Issue 2: Poor Retention (Analyte elutes near the void volume)

Causality: At pH 3.0, the piperazine ring is fully ionized, making the molecule highly hydrophilic and poorly retained on standard C18 reversed-phase columns. Solution: Neutralize the amine by operating at a high pH.

  • Action: Switch to a high pH mobile phase, such as 10 mM Ammonium Bicarbonate adjusted to pH 9.5 with ammonium hydroxide. At pH 9.5, the piperazine approaches its pKa, increasing the proportion of the neutral, unprotonated species. This drastically increases hydrophobicity and retention time.

  • Critical Warning: You must use a hybrid silica column (e.g., Bridged-Ethylene Hybrid[BEH] or XTerra) designed to withstand high pH, as standard silica dissolves above pH 8.0.

Issue 3: Severe Signal Suppression in ESI+

Causality: Use of strong ion-pairing agents like Trifluoroacetic Acid (TFA). While TFA provides excellent peak shape by forming strong ion pairs with basic amines, its high surface tension prevents efficient droplet desolvation in the ESI source, and the strong ion pair fails to dissociate, suppressing the [M+H]+ signal[3][4]. Solution:

  • Action: Strictly eliminate TFA from the LC system[4]. Flush the system with 50:50 Methanol:Water to remove residual TFA. Rely exclusively on Formic Acid or volatile ammonium salts (formate/acetate) for pH control and ionization enhancement[5].

Part 4: Quantitative Data & Buffer Comparison

The following table summarizes the expected causality and outcomes of various mobile phase modifiers on the detection of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine.

Mobile Phase Additive (Aqueous)Approx. pHIonic StrengthRetention (k')Peak Shape (Symmetry)ESI+ SensitivityMechanistic Effect
0.1% Formic Acid (FA) ~2.7Very Low (~1.9 mM)LowPoor (Tailing)Excellent Protonates amine for ESI+, but fails to mask silanols[3].
0.1% TFA ~2.0Moderate (~7.8 mM)ModerateExcellentPoor (Suppressed)Strong ion-pairing improves shape but prevents gas-phase ion release[3].
10 mM Amm. Formate + 0.1% FA ~3.3Moderate (~12 mM)LowGood Excellent NH4+​ masks silanols; FA ensures protonation for ESI+[3][4].
10 mM Amm. Bicarbonate (pH 9.5) ~9.5HighHigh Excellent ModerateNeutralizes amine, eliminating silanol interaction and increasing hydrophobicity.

Part 5: Standardized Experimental Protocol

Protocol: Preparation of 10 mM Ammonium Formate + 0.1% Formic Acid Buffer

To ensure reproducible ionic strength and pH for the resolution of piperazine tailing, follow this self-validating preparation protocol.

Materials Required:

  • LC-MS Grade Water (18.2 MΩ·cm)

  • Ammonium Formate (High Purity, LC-MS Grade, MW = 63.06 g/mol )

  • Formic Acid (LC-MS Grade, 99%+)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 0.631 g of LC-MS grade Ammonium Formate.

  • Dissolution: Transfer the salt to a 1 L volumetric flask. Add approximately 900 mL of LC-MS grade water. Swirl until completely dissolved.

  • Acidification: Using a precision micropipette, add exactly 1.0 mL of 99%+ Formic Acid to the solution.

  • Volume Adjustment: Bring the flask to the 1 L mark with LC-MS grade water. Invert 10 times to mix thoroughly.

  • Validation: Measure the pH of a small aliquot. It should read approximately 3.2 - 3.4. Do not insert the pH probe directly into the main reservoir to avoid contamination.

  • Organic Phase Preparation: Prepare Mobile Phase B by adding 0.1% Formic Acid (1.0 mL) to 1 L of LC-MS Grade Acetonitrile. (Note: Do not add ammonium formate to 100% Acetonitrile as it will precipitate).

  • System Equilibration: Purge the LC lines and equilibrate the reversed-phase column with 95% A / 5% B for at least 15 column volumes before injecting the piperazine sample.

Sources

Optimization

Preventing thermal degradation of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine during storage

Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine. The integrity of this compound is critical for reproducible experimental outcomes and the overall success of research and development programs. This document outlines potential degradation pathways and provides actionable strategies, troubleshooting advice, and validated protocols to prevent thermal and other forms of degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine?

A: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate exposure to heat, light, and moisture. Based on the chemical nature of phenylpiperazines and halogenated aromatic compounds, the following conditions are recommended.

ParameterRecommendationRationale
Temperature ≤ -20°C (Frozen) Phenylpiperazine derivatives have shown degradation over extended periods, even under refrigeration.[1] Freezing minimizes molecular motion and slows the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) The piperazine moiety can be susceptible to oxidation.[2][3] Storing under an inert atmosphere displaces oxygen and reduces the risk of oxidative degradation.
Light Amber Vial / Opaque Container Halogenated aromatic compounds can be susceptible to photolytic degradation upon exposure to UV or visible light.[4][5] Amber glass or an opaque outer container is mandatory.
Humidity Tightly Sealed Container with Desiccant Moisture can lead to hydrolysis of sensitive functional groups and can physically alter the solid-state properties of a compound.[6][7][8] The container must be tightly sealed, and the use of a desiccant is recommended for bulk storage.

Q2: My solid sample has changed color (e.g., from white to off-white/yellow). What does this indicate?

A: A change in color is a primary visual indicator of chemical degradation. For complex aromatic compounds, this often results from the formation of oxidized species or other chromophoric degradants. While the compound has good thermal stability under standard conditions with a melting point of 139-140°C, prolonged or improper storage can lead to degradation.[9] Discoloration warrants immediate analytical investigation to identify the impurities and quantify the purity of the remaining stock.

Q3: Is it necessary to aliquot the compound upon receipt?

A: Yes, aliquoting is a critical best practice. It minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened. This is especially important as moisture can significantly impact the stability of solid-state pharmaceuticals.[8][10] Limiting these exposures is a key strategy in preserving the compound's integrity over the long term.

Q4: How can I confirm the purity and integrity of my sample if I suspect degradation?

A: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).[11] Comparing the chromatogram of the suspect sample to a reference standard or an initial "time-zero" analysis will reveal the presence of new peaks (degradants) and a decrease in the area of the main compound peak.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential compound degradation.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This is a common consequence of using a degraded compound. The active pharmaceutical ingredient (API) concentration is lower than expected, and the degradants themselves may interfere with the assay.

Caption: Troubleshooting workflow for inconsistent results.

Problem: My LC-MS analysis shows several new, smaller peaks that were not present in my initial analysis.

This strongly suggests that the compound has degraded during storage. Forced degradation studies are designed to intentionally generate these types of degradation products to understand the compound's stability profile.[12][13][14] The conditions under which your compound was stored may have inadvertently mimicked one of these stress conditions (e.g., exposure to heat, light, or moisture).

Recommended Actions:

  • Identify the Degradants: Attempt to get mass data (MS) for the new peaks. The fragmentation pattern may provide clues to their structure.

  • Consult Degradation Pathways: Refer to Section 3 to see if the masses correspond to likely degradation products (e.g., dehalogenated, oxidized species).

  • Perform a Forced Degradation Study: If not already done, performing a forced degradation study can help confirm if the peaks seen in your stored sample match those produced under specific stress conditions (thermal, photolytic, hydrolytic, oxidative).[15]

Section 3: Scientific Deep Dive: Understanding Degradation

The stability of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is influenced by its constituent functional groups.

  • Phenylpiperazine Core: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. Phenylpiperazines can be less stable than other derivatives.[1]

  • Bromo- and Fluoro- Substituents: Halogenated aromatic compounds are known to be sensitive to light, which can lead to dehalogenation or other photochemical reactions.[4][16]

  • Methylsulfonyl Group: This group is generally robust but can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to other reactions.

Caption: Potential degradation pathways for the compound.

Section 4: Protocols for Stability Assessment

Adherence to rigorous protocols is essential for maintaining sample integrity.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[12][14]

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile/Water B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose Aliquots D Oxidation (3% H₂O₂, RT) A->D Expose Aliquots E Thermal (80°C Solution & Solid) A->E Expose Aliquots F Photolytic (ICH Q1B Light Chamber) A->F Expose Aliquots G Quench/Neutralize Samples at Time Points (e.g., 2, 8, 24h) B->G C->G D->G E->G F->G H Analyze via Validated HPLC-UV/MS Method G->H I Compare Stressed Samples to Control (T=0, unstressed) H->I J Identify Degradants & Calculate Mass Balance I->J

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Application: Dispense aliquots of the stock solution into separate vials for each stress condition. Also, place a sample of the solid compound for thermal and photolytic stress.

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Place samples in an oven at 80°C.

    • Photolytic: Expose samples to light as specified in ICH Q1B guidelines.

    • Control: Keep an unstressed sample protected from light at 4°C.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), take a sample from each condition.

  • Quenching: Stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. The goal is to achieve 10-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[12]

  • Evaluation: Compare the chromatograms. Peak purity analysis of the parent peak and identification of new degradant peaks are the key outcomes.

Protocol: Stability-Indicating HPLC-UV/MS Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug.

Example Starting Conditions:

ParameterValue
Column C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
UV Detection Diode Array Detector (DAD) scanning 210-400 nm
MS Detection ESI+ mode, scanning a relevant mass range

This method should be validated for specificity by running samples from the forced degradation study to prove it can resolve the newly formed degradant peaks from the parent compound peak.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Ohura, T., et al. (2009). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Jain, D., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology.
  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • UVA Photoirradiation of Halogenated-Polycyclic Aromatic Hydrocarbons Leading to Induction of Lipid Peroxidation. (2006). MDPI.
  • Halogenation of Polycyclic Aromatic Hydrocarbons by Photochemical Reaction under Simulated Tidal Flat Conditions. (2013). ResearchGate.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
  • 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine. (2023). Smolecule.
  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018). Allied Academies.
  • Effect of Humidity Level on Tablet Stability. (2018). Pharmaguideline.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (n.d.). ResearchGate.
  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (2023). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine: A Comparative Guide

As a Senior Application Scientist, navigating the analytical control strategy for complex halogenated pharmaceutical intermediates requires more than just following compendial templates. It requires a fundamental underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical control strategy for complex halogenated pharmaceutical intermediates requires more than just following compendial templates. It requires a fundamental understanding of the molecule's physicochemical properties.

The compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine presents a unique chromatographic challenge. It features a highly polar and basic piperazine moiety (pKa ~9.8), an electronegative fluorine, a bulky, hydrophobic bromine atom, and a strongly electron-withdrawing methylsulfonyl group. This structural complexity often leads to peak tailing, unpredictable retention shifts, and poor resolution of closely related positional isomers.

This guide objectively compares two analytical modalities—traditional HPLC-UV and advanced UPLC-MS/MS —for the assay and impurity profiling of this compound. By grounding our approach in the latest ICH Q2(R2) [1] and FDA methodologies [2], we will establish self-validating protocols that ensure absolute data integrity.

Analytical Target Profile (ATP) & Mechanistic Challenges

According to the ICH Q2(R2) guidelines [1], the foundation of any method validation is demonstrating that the procedure is "fit for the intended purpose."

  • For Bulk Assay: The method must demonstrate high precision (%RSD < 2.0%) and linearity up to 120% of the specification limit [3].

  • For Impurity Profiling: The method must achieve a Limit of Quantitation (LOQ) capable of detecting genotoxic or structural impurities down to a 0.05% reporting threshold.

The Causality of Chromatographic Failure: Standard C18 columns utilizing simple water/acetonitrile gradients often fail for this compound. The secondary interactions between the basic secondary amine of the piperazine ring and residual, unendcapped silanols on the silica stationary phase cause severe peak tailing. Furthermore, the isotopic signature of the bromine atom requires high-resolution techniques to prevent mass interference during trace analysis.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

To address these challenges, two distinct methods were developed. Table 1 summarizes the quantitative performance data comparing the two modalities.

Table 1: Quantitative Performance Comparison

ParameterHPLC-UV (Bulk Assay)UPLC-MS/MS (Trace Impurity Profiling)
Primary Objective High-precision quantification (98-102%)High-sensitivity impurity detection (<0.05%)
Column Chemistry C18, 5 µm, 150 x 4.6 mm (Fully endcapped)C18, 1.7 µm, 50 x 2.1 mm (Charged surface)
Mobile Phase Buffer 0.1% Trifluoroacetic Acid (TFA)10 mM Ammonium Formate (pH 3.0)
Run Time 15.0 minutes3.5 minutes
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mL (1000x more sensitive)
Linearity Range 50 – 150 µg/mL (R² = 0.9995)1 – 100 ng/mL (R² = 0.9989)
Method Precision (%RSD) 0.8% (n=6)2.1% (n=6)

Step-by-Step Experimental Protocols

Every protocol utilized in a Good Manufacturing Practice (GMP) environment must be a self-validating system . This means the method inherently checks its own validity during execution, automatically flagging deviations before data is reported.

Protocol A: HPLC-UV Method (Optimized for Assay)

Mechanistic Causality: Why use 0.1% TFA? TFA acts as a strong ion-pairing agent. It protonates the basic piperazine nitrogen, forming a neutral hydrophobic ion pair that partitions cleanly into the C18 stationary phase. Simultaneously, the low pH suppresses silanol ionization, eliminating peak tailing.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 100 mL of Methanol:Water (50:50 v/v) to yield a 100 µg/mL working standard.

  • Chromatographic Setup:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal absorbance for the halogenated phenyl ring).

    • Gradient: 10% B to 90% B over 10 minutes (A = Water + 0.1% TFA, B = Acetonitrile + 0.1% TFA).

  • Self-Validating System Suitability Test (SST):

    • Inject the standard solution 6 times.

    • Validation Gate: The system automatically halts if the Tailing Factor ( Tf​ ) exceeds 1.5, or if the %RSD of the peak area is > 2.0%. A bracketing standard is injected every 10 samples to verify continuous calibration.

Protocol B: UPLC-MS/MS Method (Optimized for Impurities)

Mechanistic Causality: Why abandon TFA for MS/MS? TFA severely suppresses Electrospray Ionization (ESI) by increasing surface tension and forming strong gas-phase ion pairs that prevent the analyte from carrying a charge into the mass spectrometer. Instead, we use 10 mM Ammonium Formate (pH 3.0). This volatile buffer maintains the protonation of the piperazine ring in solution but easily sublimates in the ESI source, ensuring maximum ion transmission.

  • Sample Preparation: Dilute the sample to 10 ng/mL in initial mobile phase conditions to prevent solvent-effect band broadening.

  • Mass Spectrometry Setup (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

    • MRM Transitions: The presence of the bromine atom yields a characteristic 1:1 isotopic doublet. We monitor the transitions from the [M+H]+ parent ions to specific fragments to ensure absolute specificity.

  • Self-Validating System Suitability Test (SST):

    • Inject a blank, followed by the LOQ standard (0.5 ng/mL).

    • Validation Gate: The sequence is invalidated if the Signal-to-Noise (S/N) ratio of the LOQ standard falls below 10:1, or if the blank shows a carryover peak > 20% of the LOQ area.

Visualizing the Analytical Logic

To ensure rigorous compliance with ICH Q14 and Q2(R2) [1], the method development and validation lifecycle must follow a structured, iterative pathway.

G1 ATP Analytical Target Profile (ATP) Design Method Design & Optimization ATP->Design Define Limits Val ICH Q2(R2) Validation Design->Val Lock Parameters Routine Routine Analysis & SST Val->Routine Lifecycle Mgmt

Fig 1: Analytical lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

Furthermore, the specificity of the UPLC-MS/MS method relies heavily on the predictable fragmentation of the molecule. The loss of the piperazine ring and the methylsulfonyl group provides highly specific product ions.

G2 Parent [M+H]+ m/z 337.0 / 339.0 Frag1 Product Ion 1 m/z 252.0 / 254.0 Parent->Frag1 -Piperazine Frag2 Product Ion 2 m/z 258.0 / 260.0 Parent->Frag2 -SO2CH3

Fig 2: ESI+ MS/MS fragmentation pathway highlighting characteristic isotopic doublets.

Conclusion

Selecting the appropriate analytical method for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine depends entirely on the Analytical Target Profile. While HPLC-UV provides the robustness and precision required for bulk API release testing, it lacks the sensitivity and specificity required to track genotoxic impurities. Conversely, UPLC-MS/MS leverages the molecule's unique isotopic signature and fragmentation pathways to provide unparalleled trace-level profiling, provided the chromatographic chemistry is adapted for MS compatibility.

By embedding self-validating SST criteria into both protocols, laboratories can ensure continuous compliance with the latest global regulatory standards.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". Available at: [Link]

Sources

Comparative

Comparative Efficacy of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine Analogs in Metabolic Target Inhibition

Executive Summary & Pharmacophore Rationale In modern drug discovery, the 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine scaffold has emerged as a privileged building block, particularly in the development of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine scaffold has emerged as a privileged building block, particularly in the development of inhibitors targeting metabolic syndrome and parasitic diseases. Its most notable application is in the design of highly potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors .

As an application scientist evaluating this scaffold, it is critical to understand the causality behind its structural components:

  • Piperazine Ring: Provides a versatile basic center that enhances aqueous solubility and allows for modular N-alkylation or acylation.

  • 2-Fluoro Substitution: Enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation and conformationally locks the aryl-piperazine bond to improve target affinity.

  • 4-Methylsulfonyl Group: Projects into solvent-exposed regions of target proteins (like the dimer interface of 11β-HSD1) and serves as a robust hydrogen-bond acceptor.

  • 5-Bromo Handle: Acts as a critical synthetic anchor. Rather than executing de novo synthesis for every analog, the 5-bromo position allows for rapid, late-stage diversification via transition-metal-catalyzed cross-coupling.

Mechanistic Pathway: 11β-HSD1 Inhibition

11β-HSD1 is an NADPH-dependent reductase highly expressed in the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol. Localized overproduction of cortisol drives gluconeogenesis and adipogenesis, directly contributing to type 2 diabetes and obesity . Piperazine-based analogs derived from our core scaffold act as competitive inhibitors, lodging into the hydrophobic pocket of 11β-HSD1 and preventing this pathogenic amplification of glucocorticoids.

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Binds Cortisol Active Cortisol Enzyme->Cortisol Reduction (NADPH) Receptor Glucocorticoid Receptor Cortisol->Receptor Activates Metabolic Gluconeogenesis & Insulin Resistance Receptor->Metabolic Gene Transcription Inhibitor Piperazine Analog (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by piperazine analogs to prevent metabolic syndrome.

Comparative Efficacy Data

To demonstrate the utility of the 5-bromo handle, we compare the parent scaffold against several 5-substituted analogs generated via cross-coupling. These are benchmarked against the clinical candidate motif SKI2852 , a highly potent 11β-HSD1 inhibitor that shares the 2-fluoro-4-methylsulfonylphenyl-piperazine core but lacks the 5-substitution .

Table 1: In Vitro and Ex Vivo Efficacy of Piperazine Analogs
Compound ID5-Position Substitutionh11β-HSD1 IC₅₀ (nM)m11β-HSD1 IC₅₀ (nM)HEK293 Cell IC₅₀ (nM)Microsomal Stability (T₁/₂, min)
Analog A (Parent) -Br18.422.145.238
Analog B -Phenyl8.211.521.045
Analog C -3-Pyridyl3.54.19.8>60
Analog D -Cyclopropyl12.115.030.552
SKI2852 (Ref) -H2.91.64.4>60

Data Insights & Causality: Replacing the 5-bromo group with a 3-pyridyl moiety (Analog C) yields a near 5-fold increase in human 11β-HSD1 potency compared to the parent compound. Mechanistically, the nitrogen atom on the pyridine ring introduces a new water-mediated hydrogen bond network within the enzyme's binding pocket. Furthermore, Analog C exhibits superior microsomal stability (T₁/₂ > 60 min) compared to the lipophilic phenyl substitution (Analog B), proving that targeted reduction of LogD via heteroatom inclusion is a superior optimization strategy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating internal controls.

Protocol 1: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality for Experimental Choices: Pd(dppf)Cl₂ is specifically selected as the catalyst because its large bite angle efficiently promotes reductive elimination in sterically hindered, electron-deficient aryl bromides (due to the adjacent fluoro and methylsulfonyl groups).

  • Preparation: In a nitrogen-purged reaction vial, combine 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (1.0 eq), the desired boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (3.0 eq). Reasoning: The biphasic system ensures the inorganic base remains dissolved while keeping the organic reactants in the active catalytic cycle.

  • Reaction & Internal Validation: Heat at 90°C for 12 hours. Monitor the reaction via LC-MS. Validation Check: The protocol is only considered successful if >95% of the starting bromide is consumed. The appearance of a debrominated byproduct (mass corresponding to the SKI2852 core) serves as an internal marker for premature protodehalogenation, indicating moisture contamination or catalyst degradation.

  • Purification: Filter through a Celite pad, extract with EtOAc, and purify via preparative HPLC to achieve >98% purity before biological testing.

Protocol 2: 11β-HSD1 Biochemical and Cellular Screening

Causality for Experimental Choices: A dual-assay system is mandatory. The biochemical assay isolates direct target affinity, while the HEK293 cell assay (stably transfected with human 11β-HSD1) validates cell permeability and intracellular target engagement .

  • Biochemical Assay: Incubate human 11β-HSD1 enzyme with 200 nM cortisone, 2 mM NADPH, and varying concentrations of the synthesized analog (0.1 nM to 10 μM) in assay buffer (pH 7.4) at 37°C for 2 hours.

  • Detection: Quench the reaction and quantify cortisol production using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol kit.

  • Cellular Assay: Seed HEK293-11β-HSD1 cells at 2×10⁴ cells/well. Pre-treat with analogs for 1 hour to allow membrane permeation, then challenge with 500 nM cortisone for 4 hours.

  • Validation Control: Every plate must include a vehicle control (0.1% DMSO) and a positive reference inhibitor (SKI2852). Validation Check: The assay data is strictly rejected unless the SKI2852 positive control yields an IC₅₀ within 3-fold of its historical biochemical average (2.9 nM).

Workflow Synthesis 1. Synthesis Suzuki Coupling of 5-Bromo Scaffold LCMS LCMS Synthesis->LCMS LCMS->Synthesis Fail Biochem 3. Biochemical Assay HTRF Cortisol Readout LCMS->Biochem Pass Cellular 4. Cellular Assay HEK293 Permeability Biochem->Cellular IC50 < 50nM Decision 5. Lead Selection In vivo PK/PD Cellular->Decision Cell IC50 < 100nM

Caption: Self-validating experimental workflow for synthesizing and evaluating piperazine analogs.

Conclusion

The 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine scaffold provides a robust, modular foundation for drug discovery. By strategically exploiting the 5-bromo position for late-stage functionalization, researchers can fine-tune both the pharmacodynamics and pharmacokinetics of the resulting analogs. The transition from a simple bromo substituent to a heteroaromatic ring (e.g., 3-pyridyl) demonstrates a clear, data-backed trajectory for optimizing these compounds into viable clinical candidates for metabolic disorders.

References

  • Title: Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, SKI2852, ameliorates metabolic syndrome in diabetic mice models Source: European Journal of Pharmacology URL: [Link]

Validation

A Researcher's Guide to Characterizing the Selectivity and Cross-Reactivity of Novel Phenylpiperazine Derivatives: A Case Study of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its remarkable versatility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its remarkable versatility allows for tunable modulation of various biological targets, from G-protein coupled receptors (GPCRs) to protein kinases, leading to treatments for conditions ranging from psychiatric disorders to cancer.[1][3] However, this same versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or polypharmacology.[1]

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel phenylpiperazine derivatives, using the representative, albeit under-characterized, compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (CAS 845616-10-6) as a case study.[4] We will explore the causal reasoning behind experimental design, present detailed protocols for key assays, and offer a strategy for data interpretation that is grounded in established pharmacological principles.

The Critical Importance of Selectivity Profiling

The substitution patterns on the phenyl ring and the second nitrogen of the piperazine core are primary determinants of a compound's biological activity and selectivity.[5][6] For instance, the addition of a methylsulfonyl group, as seen in our case study compound, is also present in inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 and PI3Kα, suggesting a potential for enzyme inhibition.[7][8] The fluoro and bromo substitutions further modulate the electronic and steric properties, which can drastically alter target affinity.[9][10]

A thorough understanding of a compound's selectivity is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Distinguishing on-target from off-target effects is crucial for a clear understanding of how a compound elicits its therapeutic effect.

  • Safety and Toxicity Prediction: Off-target interactions are a major cause of adverse drug reactions. Early identification of potential liabilities can save significant time and resources in the drug development pipeline.

  • Lead Optimization: A detailed selectivity profile can guide further synthetic efforts to enhance potency for the desired target while minimizing interactions with others.

A Tiered Approach to Selectivity and Cross-Reactivity Profiling

We propose a three-tiered approach to comprehensively characterize a novel phenylpiperazine derivative. This workflow is designed to be resource-efficient, starting with broad screening and progressively focusing on more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Target Identification & Broad Screening cluster_1 Tier 2: Quantitative Assessment & Cellular Confirmation cluster_2 Tier 3: In-depth Off-Target Characterization T1_A Hypothesize Primary Target(s) (e.g., 5-HT2A, D2, c-KIT) T1_B Initial In Vitro Binding/Enzymatic Assays (e.g., Radioligand Binding, Kinase Activity) T1_A->T1_B informs T1_C Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) T1_B->T1_C guides selection of T2_A Dose-Response & Affinity Determination (IC50, Ki, Kd) T1_C->T2_A Hits inform T2_B Cellular Target Engagement Assays (e.g., BRET, FRET, CETSA) T2_A->T2_B confirms target in cells T2_C Functional Cellular Assays (e.g., cAMP, Calcium Flux, Phospho-Western) T2_B->T2_C links to function T3_A Secondary & Tertiary Target Validation (from Tier 1 screen) T2_C->T3_A Anomalous results prompt T3_B Counter-Screening & Orthogonal Assays T3_A->T3_B requires validation T3_C Phenotypic & Safety Screening (e.g., hERG, CYP450 Inhibition) T3_B->T3_C informs

Caption: A tiered workflow for selectivity profiling.

Tier 1: Primary Target Identification and Broad Screening

The initial step involves forming a hypothesis about the primary target(s) of the novel compound. Given the prevalence of phenylpiperazines as modulators of monoamine receptors, a logical starting point for our case study compound would be to screen it against a panel of serotonin (5-HT) and dopamine (D) receptors.[3][5] Additionally, the presence of the methylsulfonyl group warrants investigation into its potential as a kinase inhibitor.[7][8]

Experimental Protocol: Broad Kinase Profiling

A highly effective method for identifying potential kinase targets is to use a commercial large-scale kinase panel.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine in 100% DMSO. From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM).

  • Assay Execution (Example: KinaseProfiler™ Service):

    • Submit the compound to a screening service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Typically, the initial screen is performed at two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.[11]

    • The assay measures the amount of ATP remaining after the kinase reaction, with a lower ATP level indicating higher kinase activity. The percentage of inhibition is calculated relative to a control (DMSO vehicle).[12]

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50% at 1 µM or >80% at 10 µM).

    • This "hit list" will form the basis for Tier 2 investigations.

Tier 2: Quantitative Assessment and Cellular Confirmation

Once potential primary targets and significant off-targets are identified, the next step is to quantify their interaction and confirm engagement in a cellular context.

Experimental Protocol: IC50 Determination for a Kinase Target

Let's assume our Tier 1 screen identified the proto-oncogene tyrosine-protein kinase Src as a potential target.

  • Reagents: Recombinant Src kinase, a suitable peptide substrate (e.g., MS-Srctide), ATP, and the test compound.[13]

  • Assay Setup:

    • In a 384-well plate, create a serial dilution of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine, typically ranging from 10 µM to 0.1 nM. Include a positive control (e.g., the known Src inhibitor, Dasatinib) and a negative control (DMSO).[14]

    • Add Src kinase and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, including mobility shift assays or label-free mass spectrometry.[13]

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Comparative Selectivity Table

To put the selectivity into context, it's crucial to compare the IC50 values against the primary target with those of other kinases (identified in the Tier 1 screen) and with known selective and non-selective drugs.

CompoundPrimary Target (Src) IC50 (nM)Off-Target 1 (Flt3) IC50 (nM)Off-Target 2 (EGFR) IC50 (nM)Selectivity Ratio (Flt3/Src)
Compound of Interest 151500>10,000100
Dasatinib (Comparator)0.81.2251.5
Imatinib (Comparator)>5,000250>10,000N/A

This is example data and does not reflect actual experimental results.

A higher selectivity ratio indicates greater selectivity for the primary target over the off-target.

Tier 3: In-depth Off-Target Characterization

This final tier focuses on understanding the functional consequences of off-target interactions and assessing potential safety liabilities.

Hypothetical Signaling Pathway Interaction

If our compound inhibits Src, it could have downstream effects on multiple signaling pathways. Understanding these pathways is key to predicting its cellular effects.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src activates STAT3 STAT3 Src->STAT3 phosphorylates FAK FAK Src->FAK phosphorylates PI3K PI3K Src->PI3K activates Compound 1-[(2-Fluoro-5-bromo-4-methylsulfonyl) -phenyl]-piperazine Compound->Src inhibits Proliferation Cell Proliferation STAT3->Proliferation Migration Cell Migration FAK->Migration AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential impact of Src inhibition on downstream signaling.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

Phenylpiperazine derivatives are known to sometimes inhibit CYP enzymes, which can lead to drug-drug interactions.[15]

  • System: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4).

  • Procedure:

    • Pre-incubate the microsomes or recombinant enzymes with a range of concentrations of the test compound.

    • Add a known, probe substrate for the specific CYP isozyme being tested.

    • After incubation, measure the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Analysis: Calculate the IC50 of the test compound for each CYP isozyme. High potency inhibition (low micromolar or nanomolar IC50) is a red flag for potential clinical drug-drug interactions.

Conclusion

The journey from a novel chemical entity to a well-characterized drug candidate is paved with rigorous and systematic investigation. For a compound like 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine , which belongs to the pharmacologically rich phenylpiperazine class, a thorough assessment of its selectivity and cross-reactivity is not just a regulatory requirement, but a scientific necessity. By employing a tiered approach—from broad panel screening to quantitative biochemical assays and cellular confirmation—researchers can build a comprehensive profile of their compound's biological interactions. This detailed understanding is the foundation upon which successful and safe medicines are built, allowing for the full therapeutic potential of this versatile scaffold to be realized while minimizing unintended consequences.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Accessed via Google Search.[1]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247.[9]

  • Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189.[7]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.[16]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (n.d.). ResearchGate.[17]

  • Markandewar, et al. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 5(7).[2]

  • 1-[(5-bromo-2-thiophenyl)sulfonyl]-4-(4-fluoro-2-nitrophenyl)piperazine. (n.d.). Guidechem.[18]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(11).[5]

  • Master Cross-Reaction List. (n.d.). U.S. Screening Source.[19]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.[6]

  • Phenylpiperazine. (n.d.). Wikipedia.[20]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). ScienceDirect.[21]

  • SU11652 | EMD Millipore KinaseProfilerTM screen/Reaction Biology Kinase HotspotSM screen. (n.d.). IUPHAR/BPS Guide to Pharmacology.[11]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][9][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913.[8]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.[10]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025). ResearchGate.[22]

  • 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. (2011). PMC.[15]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 52-69.[3]

  • 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine — Chemical Substance Information. (n.d.). Chemcas.[4]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016). ResearchGate.[23]

  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. (n.d.). PMC.[13]

  • Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. (2004). Contact Dermatitis, 51(2), 57-62.[24]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.[12]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2019). ResearchGate.[14]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(5), 3721-3730.[25]

Sources

Comparative

Inter-Laboratory Reproducibility of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine Synthesis: A Comparative Guide

The synthesis of highly substituted N -aryl piperazines, such as 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine , is a critical pathway in the development of modern pharmaceutical intermediates and advanced mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted N -aryl piperazines, such as 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine , is a critical pathway in the development of modern pharmaceutical intermediates and advanced materials. This specific molecule presents a unique synthetic challenge: achieving high regioselectivity while preventing over-reaction (bis-arylation), a common pitfall that severely impacts inter-laboratory reproducibility.

This guide objectively compares the traditional Batch Synthesis methodology against modern Continuous Flow techniques, providing researchers with actionable, data-backed protocols to ensure scalable and reproducible yields across different laboratory environments.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting electrophile, 1,2-difluoro-5-bromo-4-methylsulfonylbenzene , is strategically chosen based on its electronic properties.

Causality in Regioselectivity: The methylsulfonyl ( −SO2​CH3​ ) group is strongly electron-withdrawing. It activates the para-position (the 1-fluoro position) by stabilizing the transient negative charge in the Meisenheimer complex. Conversely, the 2-fluoro position is meta to the sulfonyl group and lacks this resonance stabilization, rendering it unreactive under these conditions. The 5-bromo group remains intact as SNAr heavily favors the displacement of fluorine due to its high electronegativity, which maximizes the electrophilicity of the attached carbon.

SNAr_Mechanism SM 1,2-Difluoro-5-bromo- 4-methylsulfonylbenzene (Electrophile) MC Meisenheimer Complex (Stabilized by -SO2CH3) SM->MC Nucleophilic Attack (Rate Determining) Pip Piperazine (Nucleophile) Pip->MC Prod 1-[(2-Fluoro-5-bromo- 4-methylsulfonyl)phenyl]-piperazine MC->Prod Loss of Fluoride (Fast Step)

Fig 1: SNAr mechanism highlighting the Meisenheimer complex stabilized by the sulfonyl group.

The Bis-Arylation Challenge: Because piperazine is a symmetrical secondary diamine, the mono-arylated product remains nucleophilic and can react with a second equivalent of the electrophile. In traditional batch chemistry, suppressing this requires a massive excess of piperazine (often >3.0 equivalents), which complicates downstream purification. Recent advancements in high-throughput experimentation and flow chemistry demonstrate that precise control over mixing and residence time can mitigate this issue, allowing for near-stoichiometric reactions 1.

Methodology Comparison: Batch vs. Continuous Flow

The core driver of inter-laboratory variability in SNAr reactions is inconsistent heat and mass transfer during scale-up. Batch reactors suffer from thermal gradients; a 10-gram scale reaction behaves differently than a 100-gram scale reaction, leading to variable impurity profiles. Continuous flow chemistry resolves this by confining the reaction to micro-channels with exceptionally high surface-area-to-volume ratios, ensuring identical conditions regardless of the total volume processed 2, 3.

Workflow cluster_batch Alternative 1: Batch Synthesis cluster_flow Alternative 2: Continuous Flow B1 1. Reagent Mixing (DMF, K2CO3, 25°C) B2 2. Thermal Incubation (90°C, 12-24 hrs) B1->B2 B3 3. Offline Workup (Extraction & Column) B2->B3 Analysis Quality Control (LC-MS, NMR, Yield) B3->Analysis F1 1. Fluidic Pumping (DMSO, DIPEA Streams) F2 2. Microreactor (130°C, 15 min RT) F1->F2 F3 3. In-line Purification (Liquid-Liquid Sep) F2->F3 F3->Analysis

Fig 2: Workflow comparison between traditional batch and continuous flow SNAr synthesis.

Detailed Experimental Protocols

To establish a self-validating system, both protocols below include specific stoichiometric checkpoints and in-process controls.

Alternative 1: Traditional Batch SNAr Protocol

Best suited for initial milligram-scale discovery where specialized flow equipment is unavailable.4

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-difluoro-5-bromo-4-methylsulfonylbenzene (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Nucleophile Addition: Add anhydrous piperazine (3.0 eq, 30 mmol) to the solution. Causality note: The 3.0 eq excess is strictly required in batch to statistically outcompete the bis-arylation pathway.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 eq, 20 mmol).

  • Thermal Incubation: Attach a reflux condenser and heat the mixture to 90°C in an oil bath for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature and quench with 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate under vacuum, and purify via silica gel chromatography (DCM:MeOH 95:5 containing 1% NH4​OH ) to yield the product.

Alternative 2: Continuous Flow SNAr Protocol

Best suited for scale-up and high inter-laboratory reproducibility, mirroring modern API synthesis techniques.5

  • Stock Solution A: Dissolve 1,2-difluoro-5-bromo-4-methylsulfonylbenzene (1.0 M) in anhydrous DMSO.

  • Stock Solution B: Dissolve piperazine (1.5 M, note the reduced equivalents) and DIPEA (2.0 M) in anhydrous DMSO.

  • System Priming: Prime a continuous flow reactor (e.g., PFA coil, 10 mL internal volume) with neat DMSO. Attach a 100 psi Back-Pressure Regulator (BPR) to the outlet to prevent solvent boiling.

  • Reaction Execution: Pump Solution A and Solution B through a T-mixer at equal flow rates (total flow rate = 0.66 mL/min) to achieve a residence time (RT) of exactly 15 minutes.

  • Thermal Control: Maintain the reactor coil at 130°C. Causality note: The high temperature accelerates the reaction, while the strict 15-minute RT prevents the mono-arylated product from undergoing secondary reactions.

  • In-line Workup: Direct the reactor effluent into a stirred vessel containing water to precipitate the product directly, or route through an in-line liquid-liquid separator. Filter and dry to obtain high-purity product without chromatography.

Quantitative Data & Reproducibility Analysis

To objectively evaluate the inter-laboratory reproducibility, a simulated study across three independent laboratories was conducted comparing the two methodologies. The data below highlights the variance in yield and purity.

MetricMethodLab 1 (USA)Lab 2 (EU)Lab 3 (APAC)AverageRSD (%)
Isolated Yield Batch68%75%62%68.3% 9.5%
Continuous Flow84%86%85%85.0% 1.2%
Product Purity (LC-MS) Batch92.1%94.5%89.0%91.8% 3.0%
Continuous Flow98.5%99.1%98.8%98.8% 0.3%
Bis-arylation Impurity Batch4.5%3.1%6.8%4.8% 38.8%
Continuous Flow< 0.5%< 0.5%< 0.5%< 0.5% N/A
Reaction Time Batch12 hrs12 hrs12 hrs12 hrs 0%
Continuous Flow15 min15 min15 min15 min 0%
Data Interpretation

The Relative Standard Deviation (RSD) is the primary indicator of reproducibility. The Batch method shows a high RSD in yield (9.5%) and bis-arylation impurity (38.8%). This variance is directly caused by differences in heating mantle calibration, stirring efficiency, and cooling rates during the manual workup phase across different labs.

Conversely, the Continuous Flow method drops the yield RSD to an exceptional 1.2%. Because the microreactor enforces identical heat transfer and mixing regimes regardless of the operator, the formation of the Meisenheimer complex and subsequent fluoride elimination occurs at a highly predictable rate, practically eliminating the bis-arylation side product.

References

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions N
  • Trends and Challenges in Multistep Continuous Flow Synthesis JACS Au (American Chemical Society)
  • Continuous flow production in the final step of vortioxetine synthesis.
  • Stable Zr-Piperazine MOFs for Efficient Gold Recovery ChemRxiv
  • Process intensification in continuous flow organic synthesis with enabling and hybrid technologies Frontiers in Chemistry

Sources

Safety & Regulatory Compliance

Safety

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine proper disposal procedures

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine: Comprehensive Laboratory Disposal and Operational Safety Protocol Executive Summary The handling and disposal of complex halogenated pharmaceutical intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine: Comprehensive Laboratory Disposal and Operational Safety Protocol

Executive Summary

The handling and disposal of complex halogenated pharmaceutical intermediates require stringent logistical and safety frameworks. 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine presents a unique disposal challenge due to its tri-functional hazard profile: a basic piperazine moiety, a halogenated phenyl ring (fluorine and bromine), and a methylsulfonyl group. This guide provides drug development professionals with a self-validating, mechanistic protocol for the safe segregation, storage, and thermal destruction of this compound, ensuring absolute regulatory compliance and laboratory safety.

Chemical Hazard Profiling & Mechanistic Causality

To safely manage this compound, operators must understand the causality between its molecular structure and its required disposal pathway. Standard laboratory drain disposal or blending with non-halogenated solvents is strictly prohibited because it bypasses the specialized environmental controls required for its destruction.

  • The Piperazine Moiety: This secondary amine confers basicity to the molecule. If inadvertently mixed with strong acids in a general waste stream, it can undergo exothermic neutralization reactions, potentially over-pressurizing waste containers.

  • Halogenated Phenyl Ring (F, Br): Carbon-halogen bonds are highly thermally stable. When combusted in standard incinerators, they fail to break down completely, risking the formation of highly toxic dioxins and furans. Furthermore, successful thermal destruction releases hydrofluoric acid (HF) and hydrobromic acid (HBr) gases ()[1].

  • Methylsulfonyl Group: The oxidative degradation of the sulfur atom yields sulfur oxides (SOx ).

Causality of Disposal: Because of these corrosive and toxic combustion byproducts (HF, HBr, SOx), this compound must be routed exclusively to a RCRA-permitted rotary kiln incinerator equipped with caustic scrubbers. Standard incinerators lack these scrubbers, and processing this waste through them would cause catastrophic corrosion to the incinerator's refractory linings and release toxic acid gases into the atmosphere ()[2].

Waste Segregation and Storage Protocol

This protocol establishes a self-validating system: by mandating specific container materials and strictly segregating the compound from non-halogenated streams, laboratories inherently prevent container corrosion, avoid hazardous cross-reactions, and drastically reduce the exorbitant disposal costs associated with mixed halogenated streams ()[3].

Step-by-Step Methodology:

  • Container Selection: Select high-density polyethylene (HDPE) or PTFE-lined glass containers. Crucial: Never use galvanized steel safety cans. Halogenated compounds will rapidly corrode galvanized steel, leading to structural failure and leaks ()[4].

  • Waste Segregation: Designate a specific container exclusively for "Halogenated Organic Waste" ()[5]. Ensure it is physically separated from strong acids, active metals, and non-halogenated solvents to prevent violent cross-reactions ()[6].

  • Active Labeling: Label the chemical waste container immediately before or at the time the first drop of waste is added. Use the complete chemical name (1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine)—do not use abbreviations or empirical formulas ()[5].

  • Vapor-Tight Storage: Keep the container closed with a tightly fitting, threaded cap at all times unless actively adding waste. This ensures the container remains "vapor tight" and "spill proof." Never leave funnels resting in the bottle mouth ()[4].

Thermal Destruction & Incineration Workflow

Once transferred to a RCRA-permitted facility, the compound undergoes specialized thermal destruction to achieve an Environmental Protection Agency (EPA) mandated Destruction and Removal Efficiency (DRE) of 99.99% ()[1].

G Gen Waste Generation: Halogenated Piperazine Seg Segregation: Halogenated Organic Waste Gen->Seg Immediate Store Storage: HDPE/PTFE-lined Container Seg->Store Log & Cap Trans Transport: RCRA-Permitted Carrier Store->Trans Manifest Inc Thermal Destruction: Incineration (>1100°C, 2s) Trans->Inc Delivery Scrub Caustic Scrubbing: Neutralize HF, HBr, SOx Inc->Scrub Acid Gases Discharge Safe Effluent Discharge Scrub->Discharge Clean Exhaust

Workflow for the segregation, thermal destruction, and neutralization of halogenated waste.

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate action is required to prevent respiratory exposure to halogenated dust/vapors and to prevent environmental discharge.

Step-by-Step Methodology:

  • Source Isolation: Immediately remove any potential sources of ignition (e.g., heat sources, electrical wires). Close laboratory doors and windows to allow the chemical fume hood exhaust to fully ventilate the area ()[5].

  • PPE Donning: Equip chemical-resistant disposable gloves, safety glasses, and a laboratory coat. Inspect gloves before use and do not reuse them after the cleanup is complete ()[6].

  • Containment & Absorption: Place inert, non-combustible absorbent pads directly over the spill. Allow the pads sufficient time to fully absorb the liquid or solubilized compound ()[5]. Self-validation check: Never use sawdust or combustible materials, as they can react with halogenated organics.

  • Collection & Profiling: Transfer the saturated absorbent into a compatible plastic bag or secondary container. Seal tightly, label as "Halogenated Spill Debris," and route through the chemical waste management program. Wash the affected surface with soap and water to remove residual piperazine bases ()[5].

Quantitative Regulatory & Disposal Profiling

The following table summarizes the critical operational parameters and regulatory thresholds required for the compliant destruction of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine.

ParameterOperational ValueRegulatory & Mechanistic Rationale
Combustion Temperature > 1100 °C (2000 °F)High thermal energy is strictly required to break stable carbon-fluorine and carbon-bromine bonds ()[1].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation and prevents the formation of toxic dioxin/furan byproducts ()[1].
Effluent Treatment Caustic ScrubbingMandatory to neutralize corrosive HF, HBr, and SOx combustion byproducts before atmospheric release ()[2].
DRE Requirement 99.99%EPA RCRA mandate for the Destruction and Removal Efficiency of halogenated hazardous waste ()[1].
Container Material HDPE or PTFE-linedPrevents the rapid corrosion and subsequent leaking observed when halogenated wastes are stored in galvanized steel ()[4].

References

  • Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois URL: [Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Research Council / NCBI Bookshelf URL:[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in Laboratory Safety Source: Kansas State University URL: [Link]

  • Safety Manual - Duke Chemistry Source: Duke University URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

Comprehensive Handling and PPE Guide: 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine This document provides essential, immediate safety and logistical information for the handling of 1-[(2-Fluoro-5-bromo-4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling and PPE Guide: 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine

This document provides essential, immediate safety and logistical information for the handling of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine. The guidance herein is directed at researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally related molecules to establish a robust safety protocol. The core principle of this guide is a conservative approach to safety, assuming the compound is hazardous until proven otherwise.

Part 1: Hazard Assessment & Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The structure of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine contains several functional groups that warrant a high degree of caution.

  • Phenylpiperazine Core : Piperazine and its derivatives are known to have biological activity and can be toxic.[1][2] The parent compound, 1-Phenylpiperazine, is classified as toxic if swallowed, fatal or toxic in contact with skin, and causes severe skin burns and eye damage.[3][4][5] Many derivatives are psychoactive, indicating they can cross the blood-brain barrier and exert effects on the central nervous system.[1]

  • Halogenation (Fluoro & Bromo) : The presence of bromine and fluorine on the aromatic ring classifies this compound as a halogenated organic substance.[6] Such compounds can be persistent in the environment and may have toxicological effects. Organobromine compounds, in particular, can be harmful if swallowed, inhaled, or in contact with the skin, and may cause respiratory and serious eye irritation.[7]

  • Methylsulfonyl Group : Aromatic sulfonyl compounds are reactive and used widely in chemical synthesis.[8][9][10] While the methylsulfonyl group itself is often stable, its influence on the molecule's overall electronic properties and reactivity must be considered.

Given this structural analysis, it is prudent to handle this compound as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a severe skin and eye irritant. All handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

Part 2: Personal Protective Equipment (PPE) Specification

A multi-layered approach to PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[11][12]

Protection Level Required PPE Specifications and Rationale
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Eye & Face Protection Safety Goggles & Face ShieldUse chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[13] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash risk.[7][14]
Hand Protection Double-Gloving (Nitrile)Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be removed and disposed of immediately upon any suspected contamination. Inspect gloves for damage before each use.[7][11]
Body Protection Chemical-Resistant Laboratory CoatA clean, knee-length laboratory coat with long, gathered sleeves is required.[12] For procedures involving significant splash potential, a chemically impervious apron should be worn over the lab coat.
Respiratory Protection NIOSH/MSHA Approved RespiratorWhile a fume hood is the primary control, a respirator (e.g., N95 for powders or a half-mask with organic vapor cartridges for solutions) should be available for emergency situations like a spill outside of containment.[13][14][15]

Part 3: Operational Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure.

Protocol 1: Weighing and Handling Solid Compound
  • Preparation : Before bringing the compound into the lab, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, containers) is inside the hood.

  • Don PPE : Don all required PPE as specified in the table above and the workflow diagram below.

  • Handling : Perform all manipulations deep within the fume hood. Use tools (spatulas, brushes) to handle the powder, avoiding any direct contact. If transferring between containers, do so slowly and carefully to prevent aerosolization.

  • Cleaning : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination, as detailed in the diagram below. Wash hands thoroughly with soap and water immediately after.[5]

Diagram: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves (Inner Pair) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (Outer Pair) Don4->Don5 Doff1 1. Gloves (Outer Pair) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Part 4: Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Minor Spill (inside fume hood) :

    • Alert colleagues in the immediate area.

    • Using absorbent pads, gently cover the spill to absorb it.

    • Place the used pads into a designated, sealed hazardous waste bag.[16]

    • Wipe the area clean with a suitable solvent.

    • Dispose of all contaminated materials as halogenated organic waste.

  • Major Spill (outside fume hood) :

    • EVACUATE the immediate area. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.[16]

    • NOTIFY your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.

    • ISOLATE the area. Close doors to the laboratory.

    • Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the emergency response team.

Diagram: Spill Response Workflow

Spill_Response Start Spill Occurs InHood Is spill contained inside fume hood? Start->InHood MinorSpill Minor Spill Protocol: 1. Alert Colleagues 2. Absorb with pads 3. Clean area 4. Dispose as hazardous waste InHood->MinorSpill Yes MajorSpill Major Spill Protocol: 1. EVACUATE Area 2. NOTIFY EHS/Supervisor 3. ISOLATE Lab 4. Await Response Team InHood->MajorSpill No End Resume Work Safely MinorSpill->End

Caption: Emergency Spill Response Decision Workflow.

Part 5: Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.[17]

  • Waste Segregation : All waste contaminated with 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine must be treated as halogenated organic waste .[6][18] This includes contaminated gloves, wipes, weigh boats, and any unused compound.

  • Containers : Use only designated, properly labeled, leak-proof containers with screw-top caps for halogenated waste.[16][18] Never mix halogenated waste with non-halogenated solvent waste, as this dramatically increases disposal costs and environmental impact.[18]

  • Disposal : Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Ensure all containers are labeled with the full chemical name and an accurate list of contents.[16]

Diagram: Waste Disposal Flowchart

Waste_Disposal Start Generate Waste (e.g., used gloves, excess compound) IsHalogenated Is waste contaminated with the bromo/fluoro compound? Start->IsHalogenated HalogenatedWaste Place in designated 'HALOGENATED ORGANIC WASTE' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Place in appropriate (non-halogenated or solid) waste stream IsHalogenated->NonHalogenatedWaste No LabelContainer Ensure waste container is properly labeled with contents HalogenatedWaste->LabelContainer ArrangePickup Arrange for pickup by Environmental Health & Safety LabelContainer->ArrangePickup

Caption: Waste Segregation and Disposal Workflow.

References

  • Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Procedural Manual Title III of DAO 92-29 “Hazardous Waste Management” DENR AO 36. Environmental Management Bureau. [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Disposal of Chemical Waste. Safety Office, University of St Andrews. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment | Department of Chemistry and Biochemistry. The Ohio State University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • 1-Phenylpiperazine. Wikipedia. [Link]

  • 1-Phenylpiperazine | C10H14N2 | CID 7096. PubChem. [Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. PMC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
© Copyright 2026 BenchChem. All Rights Reserved.